N-(Azido-PEG3)-N-bis(PEG3-Boc)
Description
BenchChem offers high-quality N-(Azido-PEG3)-N-bis(PEG3-Boc) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Azido-PEG3)-N-bis(PEG3-Boc) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66N4O13/c1-33(2,3)50-31(39)7-13-41-19-25-47-28-22-44-16-10-38(12-18-46-24-30-49-27-21-43-15-9-36-37-35)11-17-45-23-29-48-26-20-42-14-8-32(40)51-34(4,5)6/h7-30H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZBWIKELRCXSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCN(CCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66N4O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N-(Azido-PEG3)-N-bis(PEG3-Boc): A Versatile Linker for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N-(Azido-PEG3)-N-bis(PEG3-Boc), a heterobifunctional linker integral to advancements in bioconjugation and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
Chemical Structure and Properties
N-(Azido-PEG3)-N-bis(PEG3-Boc) is a branched molecule featuring a central nitrogen atom to which three polyethylene (B3416737) glycol (PEG) chains are attached. One chain is terminated with an azide (B81097) group, while the other two are capped with tert-butyloxycarbonyl (Boc) protected amine groups. The PEG chains enhance the solubility and biocompatibility of the molecule.
Chemical Structure:
Table 1: Physicochemical Properties of N-(Azido-PEG3)-N-bis(PEG3-Boc)
| Property | Value | Source |
| Molecular Formula | C₃₄H₆₆N₄O₁₃ | |
| Molecular Weight | 738.91 g/mol | |
| CAS Number | 2055042-56-1 | |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Purity | Typically >95% | |
| Storage | -20°C, under inert atmosphere | Inferred from supplier data for similar compounds |
Core Functionalities and Applications
The unique trifunctional nature of N-(Azido-PEG3)-N-bis(PEG3-Boc) makes it a valuable tool in synthetic chemistry and drug development.
-
Azide Group: This functional group is primarily used in "click chemistry," a set of biocompatible reactions that are rapid and specific. The azide can undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) with a molecule containing a terminal alkyne or a strained alkyne (like DBCO or BCN), respectively. This allows for the efficient and stable conjugation to biomolecules, surfaces, or therapeutic agents.
-
Boc-Protected Amines: The two terminal amines are protected by Boc groups. This protecting group is stable under a wide range of conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the primary amines. These deprotected amines can then be reacted with various electrophiles, such as activated esters (e.g., NHS esters) or carboxylic acids (in the presence of coupling agents), to attach other molecules of interest. The presence of two Boc-protected amines allows for the potential attachment of two separate entities or the creation of branched structures.
-
PEG Linkers: The polyethylene glycol chains are hydrophilic and flexible. In the context of bioconjugation, PEG linkers can improve the solubility and stability of the resulting conjugate, reduce immunogenicity, and prevent steric hindrance between the conjugated molecules. In PROTACs, the length and flexibility of the PEG linker are critical for orienting the target protein and the E3 ligase to facilitate ubiquitination and subsequent degradation.
Experimental Protocols
Deprotection of Boc Groups
This protocol describes the removal of the Boc protecting groups to expose the primary amines.
Materials:
-
N-(Azido-PEG3)-N-bis(PEG3-Boc)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve N-(Azido-PEG3)-N-bis(PEG3-Boc) in DCM (e.g., 10 mL per 100 mg of compound).
-
Add an excess of TFA (e.g., 20-50% v/v) to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to yield the deprotected product, N-(Azido-PEG3)-N-bis(PEG3-amine).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of the azide-containing linker to a molecule with a terminal alkyne.
Materials:
-
N-(Azido-PEG3)-N-bis(PEG3-Boc)
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Water
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the alkyne-containing molecule and a slight molar excess (e.g., 1.1 equivalents) of N-(Azido-PEG3)-N-bis(PEG3-Boc) in a mixture of tert-butanol and water (e.g., 1:1 v/v).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (e.g., 5 equivalents) in water.
-
In another vial, prepare a solution of CuSO₄ (e.g., 1-5 mol%) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product can be purified by an appropriate method, such as column chromatography or preparative HPLC.
Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks related to the application of N-(Azido-PEG3)-N-bis(PEG3-Boc).
Caption: PROTAC-mediated protein degradation pathway.
Caption: A potential synthetic workflow for creating a bioconjugate.
Conclusion
N-(Azido-PEG3)-N-bis(PEG3-Boc) is a highly adaptable linker molecule with significant potential in the fields of bioconjugation, drug delivery, and targeted protein degradation. Its distinct functional groups, combined with the beneficial properties of the PEG chains, offer researchers a versatile platform for the construction of complex molecular architectures. The provided conceptual protocols and diagrams serve as a foundation for the practical application of this linker in innovative research and development endeavors.
The Versatile Role of N-(Azido-PEG3)-N-bis(PEG3-Boc) in Advanced Bioconjugation and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-(Azido-PEG3)-N-bis(PEG3-Boc) is a branched, trifunctional polyethylene (B3416737) glycol (PEG) linker that has emerged as a critical tool in modern biomedical research. Its unique architecture, featuring a central nitrogen atom from which emanate one azide-terminated PEG arm and two Boc-protected amine-terminated PEG arms, provides a versatile platform for the synthesis of complex biomolecules. This guide details the core applications, experimental protocols, and underlying principles of its use in research, with a focus on its role in creating sophisticated constructs for targeted therapies and molecular imaging.
The hydrophilic PEG chains enhance the solubility and biocompatibility of the resulting conjugates, while the distinct functional groups—an azide (B81097) for "click chemistry" and protected amines for sequential conjugation—allow for controlled, multi-step synthetic strategies.[1] This makes it an ideal scaffold for building molecules like bispecific antibodies, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs).
Core Applications in Research
The primary utility of N-(Azido-PEG3)-N-bis(PEG3-Boc) and its close derivatives lies in their ability to link multiple molecular entities with high precision. The two main areas of application are in the development of bispecific targeting agents and as a foundational linker in PROTACs.
Synthesis of Bispecific Heterodimers for Targeted Imaging and Therapy
A significant challenge in cancer treatment is tumor heterogeneity, where different cancer cells within the same tumor express different surface markers. Bispecific molecules that can target two different receptors simultaneously offer a promising strategy to overcome this. A key example is the development of a bispecific heterodimer for prostate cancer imaging that targets both the prostate-specific membrane antigen (PSMA) and the neurotensin (B549771) receptor 1 (NTR1).[2]
In a study by Ma et al. (2019), a closely related linker, N-(Azido-PEG3)-N-bis(PEG3-NHS ester), was used as the central scaffold. The two NHS ester arms were reacted with the amine groups on a PSMA-targeting motif and an NTR1-targeting peptide, respectively. The remaining azide group was then used to attach an imaging agent via a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[2][3] This modular approach allows for the creation of a dual-targeting agent with a dedicated site for radiolabeling.
The following tables summarize the quantitative data from the development of the F-BCN-PSMA-NT heterodimer, demonstrating the efficacy of using a branched PEG linker.
Table 1: In Vitro Binding Affinity (IC50) [3]
| Compound | Target Receptor | Cell Line | IC50 (nM) |
|---|---|---|---|
| F-BCN-PSMA-NT | NTR1 | PC-3 | 50.2 |
| Monomer Control 1 | NTR1 | PC-3 | (Comparable) |
| F-BCN-PSMA-NT | PSMA | LNCaP | (Reduced Affinity) |
| Monomer Control 2 | PSMA | LNCaP | (Higher Affinity) |
Table 2: In Vivo Tumor Uptake in Xenograft Models (%ID/g) [2]
| Tumor Model | Receptor Profile | Tracer Uptake (%ID/g) |
|---|---|---|
| PC-3 Xenograft | NTR1 positive / PSMA negative | 1.4 ± 0.3 |
| LNCaP Xenograft | PSMA positive / NTR1 negative | 1.3 ± 0.2 |
Application as a PROTAC Linker
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. Branched PEG linkers like N-(Azido-PEG3)-N-bis(PEG3-Boc) are highly valuable in PROTAC synthesis.[4]
The azide group can be "clicked" to an alkyne-functionalized E3 ligase ligand. Following deprotection of the two Boc groups, the resulting primary amines can be used to attach one or even two target-binding ligands, enabling the creation of bivalent or bispecific degraders. The PEG structure enhances solubility and permeability, which are often challenges in PROTAC development.[4]
Experimental Methodologies and Protocols
The synthesis of complex bioconjugates using N-(Azido-PEG3)-N-bis(PEG3-Boc) involves a series of well-established chemical reactions. Below are detailed, representative protocols for the key steps.
Protocol 1: Boc Deprotection of Amine Groups
This procedure removes the tert-butyloxycarbonyl (Boc) protecting groups to expose the primary amines for conjugation.
-
Dissolution: Dissolve the N-(Azido-PEG3)-N-bis(PEG3-Boc) linker in Dichloromethane (DCM).
-
Acid Addition: Add Trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v) at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours.
-
Monitoring: Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used directly in the next step.
Protocol 2: Amide Bond Formation (e.g., NHS Ester Reaction)
This protocol describes the reaction of the deprotected primary amines with an N-hydroxysuccinimide (NHS) ester-activated molecule.
-
Reagent Preparation: Dissolve the amine-containing linker and the NHS-ester functionalized molecule (e.g., a targeting ligand) in an anhydrous solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).
-
Base Addition: Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) to the reaction mixture to neutralize the amine salt and facilitate the reaction. The optimal pH for NHS ester reactions is between 7.2 and 8.5.[1]
-
Reaction: Stir the reaction at room temperature for 2-4 hours or overnight.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Purification: Purify the resulting conjugate using reverse-phase High-Performance Liquid Chromatography (HPLC).
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This "click chemistry" reaction is used to conjugate the azide-functionalized intermediate with an alkyne-containing molecule.[5]
-
Dissolution: Dissolve the azide-containing molecule (1.0 eq) and the alkyne-containing molecule (1.0 eq) in a suitable solvent system (e.g., a mixture of t-BuOH/H₂O or DMF).
-
Catalyst Preparation: In separate vials, prepare fresh aqueous solutions of sodium ascorbate (B8700270) (0.2 eq) and copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq).
-
Reaction Initiation: Add the sodium ascorbate solution to the main reaction mixture, followed by the CuSO₄·5H₂O solution. The ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.
-
Reaction: Stir the mixture at room temperature overnight.
-
Monitoring and Purification: Monitor the reaction by LC-MS. Upon completion, the product can be purified by preparative HPLC or by filtration if the product precipitates. With nearly quantitative yields, purification can sometimes be simplified.[5]
Visualizing Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of the complex processes involved.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bispecific Radioligands (BRLs): Two Is Better Than One | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Copper-Catalyzed Azide–Alkyne Cycloaddition-Oriented Multifunctional Bio-Orthogonal Linker BPPA: Design, Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of N-(Azido-PEG3)-N-bis(PEG3-Boc) in Advanced Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Azido-PEG3)-N-bis(PEG3-Boc) is a heterotrifunctional, branched polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation applications. Its primary role is not that of a therapeutic agent with a direct mechanism of action on biological pathways, but rather as a versatile chemical tool that facilitates the covalent linking of multiple molecular entities. The strategic arrangement of its functional groups—an azide (B81097), and two protected amines—allows for controlled, sequential conjugation reactions. This enables the construction of complex biomolecules, such as antibody-drug conjugates (ADCs), targeted imaging agents, and other multi-component therapeutic systems.[1]
The core functionality of this linker lies in the precise chemical reactions its terminal groups can undergo. The azide group is a key component for "click chemistry," specifically the highly efficient and bioorthogonal Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2] The two tert-butyloxycarbonyl (Boc)-protected amine groups provide latent reactivity. The Boc groups are stable under a variety of conditions but can be readily removed with mild acid to reveal primary amines, which can then be conjugated to other molecules, for example, through amide bond formation.[3]
The PEG spacers inherent in the linker's structure are crucial for improving the physicochemical properties of the final conjugate. PEGylation, the process of attaching PEG chains, is a well-established method to enhance the solubility, stability, and circulation half-life of therapeutic molecules, while also reducing their immunogenicity.[1][] Branched PEG linkers, in particular, are utilized to increase the payload capacity in ADCs, potentially leading to higher drug-to-antibody ratios (DARs) and improved therapeutic efficacy.[5][6][7]
This technical guide provides an in-depth overview of the functional applications of N-(Azido-PEG3)-N-bis(PEG3-Boc), detailed experimental protocols for its use in bioconjugation, and a summary of relevant quantitative data.
Data Presentation
The decision to use a branched PEG linker and the specific length of the PEG chains can significantly impact the properties of the resulting bioconjugate. The following tables summarize quantitative data from studies on similar branched and linear PEG linkers in the context of antibody-drug conjugates.
Table 1: Effect of PEG Linker Architecture on Antibody-Drug Conjugate (ADC) Pharmacokinetics
| Linker Configuration | Clearance Rate (mL/kg/day) | Fold Change vs. Linear |
| Linear 24-unit PEG | 1.8 | 1.0x |
| Pendant (Branched) 2x12-unit PEG | 1.2 | 0.67x |
Data adapted from a study comparing linear versus pendant (branched) PEG configurations on ADC stability and pharmacokinetics. The branched architecture demonstrates a slower clearance rate, suggesting a longer circulation time.[5]
Table 2: Influence of Branched Linker Length on In Vitro Cytotoxicity of an MMAE-based ADC
| ADC Branched Linker | IC50 (nM) against HER2+ SK-BR-3 cells |
| "Short" Branched Linker | 0.68 |
| "Long" Branched Linker | 0.074 |
Data extracted from a study comparing "short" and "long" branched linkers in homogeneous DAR 6 ADCs. The longer linker resulted in significantly higher potency, which may be due to reduced steric hindrance allowing for more efficient cleavage of the linker by lysosomal enzymes.[5][8]
Table 3: Impact of PEGylation on the Half-Life and Toxicity of an Affibody-Drug Conjugate
| Conjugate | Half-Life (minutes) | Maximum Tolerated Dose (mg/kg) |
| No PEG Linker (HM) | 19.6 | 5.0 |
| 4 kDa PEG Linker (HP4KM) | 49.0 (2.5-fold increase) | 10.0 |
| 10 kDa PEG Linker (HP10KM) | 219.5 (11.2-fold increase) | 20.0 |
This data demonstrates that increasing the length of the PEG linker can significantly prolong the circulation half-life and reduce the off-target toxicity of a drug conjugate.
Mandatory Visualization
Caption: Molecular structure of the N-(Azido-PEG3)-N-bis(PEG3-Boc) linker.
Caption: Experimental workflow for creating an ADC with the linker.
Caption: Generalized signaling pathway of an ADC created with a cleavable linker.
Experimental Protocols
The following are detailed methodologies for the key chemical transformations involving N-(Azido-PEG3)-N-bis(PEG3-Boc) and similar linkers.
Protocol 1: Boc Deprotection of the Linker
This protocol describes the removal of the Boc protecting groups to expose the primary amines.
Materials:
-
N-(Azido-PEG3)-N-bis(PEG3-Boc)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Magnetic stir bar and stir plate
-
Round-bottom flask
-
Rotary evaporator
-
Optional: Saturated sodium bicarbonate (NaHCO₃) solution, brine, anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected linker in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask with a magnetic stir bar.[9]
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[9]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected product will be more polar (lower Rf on TLC) than the starting material. The reaction is typically complete within 1-2 hours.[5]
-
Upon completion, remove the DCM and excess TFA by rotary evaporation. The resulting residue is the TFA salt of the deprotected amine.[9]
-
(Optional Basic Work-up) To obtain the free amine, dissolve the residue in DCM and wash with a saturated NaHCO₃ solution until gas evolution ceases. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of the linker's azide group to an alkyne-modified molecule (e.g., a drug payload).
Materials:
-
Azide-functionalized molecule (e.g., the deprotected linker conjugated to an antibody)
-
Alkyne-modified payload
-
Copper (II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Copper-stabilizing ligand (e.g., THPTA or TBTA)
-
Reaction buffer (e.g., phosphate-buffered saline, PBS)
-
Anhydrous DMSO or DMF
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 200 mM stock solution of the THPTA ligand in water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
Dissolve the alkyne-modified payload in DMSO or DMF to a concentration of 10-20 mM.[10]
-
-
Catalyst Premix: In a separate tube, mix CuSO₄ and the THPTA ligand in a 1:2 molar ratio. Let it stand for a few minutes.[10]
-
Conjugation Reaction:
-
In a reaction vessel, combine the azide-functionalized molecule with a 5- to 10-fold molar excess of the alkyne-modified payload.[11]
-
Add the premixed copper/ligand solution to the reaction mixture. A final copper concentration of 0.1-0.25 mM is a good starting point.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of approximately 5 mM.
-
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours, protected from light.[11]
-
Purification: Purify the final conjugate using size-exclusion chromatography or another suitable method to remove unreacted payload and catalyst components.[11]
Protocol 3: Amine Conjugation via EDC/NHS Chemistry
This protocol describes the conjugation of the deprotected linker's primary amines to a molecule containing a carboxylic acid, such as an antibody.
Materials:
-
Deprotected N-(Azido-PEG3)-N-bis(PEG3-amine) linker
-
Antibody or other protein with accessible carboxylic acid groups
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., dialysis or desalting columns)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the activation buffer.[11]
-
Activation of Carboxylic Acids: Add a 50- to 100-fold molar excess of EDC and NHS to the antibody solution. Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.[11]
-
Linker Conjugation: Add a 10- to 20-fold molar excess of the deprotected amine linker to the activated antibody solution. Adjust the pH to 7.2-7.5 if necessary. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[11]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess linker and quenching reagents by dialysis against a suitable buffer (e.g., PBS) or by using desalting columns.[11]
Conclusion
N-(Azido-PEG3)-N-bis(PEG3-Boc) is a sophisticated chemical linker that plays a critical role in the construction of complex, multi-component bioconjugates. Its branched structure allows for the attachment of multiple payload molecules, while the integrated PEG spacers enhance the overall physicochemical properties of the final product, such as solubility and in vivo circulation time.[][6] The orthogonal reactivity of its azide and protected amine groups provides researchers with precise control over the conjugation strategy, enabling the development of next-generation therapeutics and diagnostics with improved efficacy and safety profiles. The successful application of this and similar linkers is dependent on the careful optimization of the conjugation chemistries and a thorough understanding of how the linker's architecture impacts the biological performance of the conjugate.
References
- 1. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]
- 7. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]
- 8. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of N-(Azido-PEG3)-N-bis(PEG3-Boc)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed methodology for the synthesis of the heterotrifunctional polyethylene (B3416737) glycol (PEG) linker, N-(Azido-PEG3)-N-bis(PEG3-Boc). This molecule is a valuable tool in bioconjugation and drug delivery, featuring a central tertiary amine scaffold functionalized with one azide (B81097) group for click chemistry applications and two Boc-protected amine groups for subsequent controlled deprotection and further functionalization.[1] The PEG spacers enhance solubility and biocompatibility of the conjugates.[1]
The proposed synthetic strategy is a convergent two-step process that involves the preparation of an activated azido-PEG3 electrophile followed by the N-alkylation of a commercially available secondary amine bearing two Boc-protected PEG3 chains.
I. Proposed Synthetic Pathway
The synthesis is divided into two primary stages:
-
Synthesis of 11-azido-3,6,9-trioxaundecyl-1-p-toluenesulfonate (Azido-PEG3-OTs): This involves the mono-tosylation of tetraethylene glycol, followed by nucleophilic substitution with azide, and a subsequent tosylation to generate the activated electrophile.
-
N-Alkylation to Yield the Final Product: The synthesized Azido-PEG3-OTs is then used to alkylate the secondary amine of NH-bis(PEG3-Boc) to form the target tertiary amine.
Caption: Synthetic Workflow for N-(Azido-PEG3)-N-bis(PEG3-Boc)
II. Quantitative Data and Reagents
The following table summarizes the key reagents required for the synthesis with their relevant properties.
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Tetraethylene Glycol | 112-60-7 | C₈H₁₈O₅ | 194.23 |
| p-Toluenesulfonyl chloride (TsCl) | 98-59-9 | C₇H₇ClO₂S | 190.65 |
| Sodium Azide (NaN₃) | 26628-22-8 | N₃Na | 65.01 |
| NH-bis(PEG3-Boc) | 2055024-51-4 | C₂₁H₄₁N₇O₈ | 519.60[2] |
| Sodium Hydride (NaH) | 7646-69-7 | HNa | 24.00 |
| Pyridine | 110-86-1 | C₅H₅N | 79.10 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 |
| Tetrahydrofuran (B95107) (THF) | 109-99-9 | C₄H₈O | 72.11 |
| N-(Azido-PEG3)-N-bis(PEG3-Boc) | Not available | C₃₇H₇₁N₇O₁₂ | 822.00 |
III. Detailed Experimental Protocols
Step 1: Synthesis of 11-azido-3,6,9-trioxaundecyl-1-p-toluenesulfonate (Azido-PEG3-OTs)
This procedure is adapted from general methods for the synthesis of azido-PEG derivatives.[3][4]
1a. Synthesis of Mono-tosylated Tetraethylene Glycol (TsO-PEG3-OH)
-
In a round-bottom flask under a nitrogen atmosphere, dissolve tetraethylene glycol (1 equivalent) in anhydrous pyridine at 0°C.
-
Slowly add a solution of p-toluenesulfonyl chloride (0.9 equivalents to favor mono-substitution) in anhydrous pyridine dropwise to the cooled solution.
-
Stir the reaction mixture at 0°C for 4-6 hours, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction by adding cold water.
-
Extract the product with dichloromethane (B109758) (DCM).
-
Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the mono-tosylated product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane).
1b. Synthesis of 11-azido-3,6,9-trioxaundecan-1-ol (N3-PEG3-OH)
-
Dissolve the purified TsO-PEG3-OH (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Add sodium azide (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 80-90°C and stir overnight.[4]
-
Cool the mixture to room temperature and pour it into cold water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the azido-PEG3-alcohol.
1c. Synthesis of 11-azido-3,6,9-trioxaundecyl-1-p-toluenesulfonate (N3-PEG3-OTs)
-
Following the procedure in step 1a, dissolve N3-PEG3-OH (1 equivalent) in anhydrous pyridine at 0°C under a nitrogen atmosphere.
-
Add p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous pyridine dropwise.
-
Stir the reaction at 0°C for 4-6 hours and then at room temperature overnight.
-
Work up the reaction as described in step 1a.
-
Purify the final product, Azido-PEG3-OTs, by column chromatography.
Step 2: Synthesis of N-(Azido-PEG3)-N-bis(PEG3-Boc)
This procedure is based on the general principles of N-alkylation of secondary amines.[1][5]
-
In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C and add a solution of NH-bis(PEG3-Boc) (1 equivalent), which is commercially available[6], in anhydrous THF dropwise.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0°C and add a solution of Azido-PEG3-OTs (1.1 equivalents) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux overnight.
-
Cool the reaction mixture to 0°C and quench carefully by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product, N-(Azido-PEG3)-N-bis(PEG3-Boc), by column chromatography on silica gel. Due to the polar nature of PEGylated compounds, a chloroform/methanol or dichloromethane/methanol eluent system may be effective.[7]
IV. Purification and Characterization
Purification of PEGylated compounds can be challenging due to their physical properties.[7] Column chromatography on silica gel using solvent systems like dichloromethane/methanol or chloroform/methanol with a shallow gradient is often employed.[7] For larger scale purification, techniques like size exclusion chromatography (SEC) or ion-exchange chromatography (IEX) could be considered if applicable.[]
The structure and purity of the final product and intermediates should be confirmed by standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of the characteristic peaks for the PEG backbone, the Boc protecting groups, and the successful incorporation of the azide moiety (which can be indirectly observed through the chemical shifts of adjacent protons).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic azide stretch (around 2100 cm⁻¹) and the carbonyl stretch of the Boc group (around 1690 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
This guide provides a robust and logical pathway for the synthesis of N-(Azido-PEG3)-N-bis(PEG3-Boc), leveraging a convergent strategy for improved efficiency. Researchers should adapt and optimize the reaction conditions and purification methods based on their specific laboratory settings and analytical capabilities.
References
- 1. Amine alkylation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. US7301003B2 - Method of preparing polymers having terminal amine groups - Google Patents [patents.google.com]
- 5. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 6. a2bchem.com [a2bchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
An In-depth Technical Guide to the Solubility of Branched PEG Linkers in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the solubility characteristics of branched polyethylene (B3416737) glycol (PEG) linkers in common organic solvents. Understanding the solubility of these critical components is paramount for their effective use in drug delivery systems, bioconjugation, and the development of advanced therapeutics. This document offers a compilation of available solubility data, detailed experimental protocols for determining solubility, and a discussion of the key factors influencing the dissolution of branched PEG linkers.
Introduction to Branched PEG Linkers and Their Solubility
Branched or multi-arm PEG linkers are a class of macromolecules where multiple PEG chains are attached to a central core. This architecture offers several advantages over linear PEGs, including a higher drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs), improved pharmacokinetic profiles, and the ability to form complex hydrogel networks. The solubility of these linkers in organic solvents is a critical parameter that dictates their handling, purification, and reactivity in various synthetic and conjugation processes.
Generally, branched PEG linkers exhibit good solubility in a range of polar aprotic organic solvents. This is attributed to the ether oxygens in the polyethylene glycol backbone, which can form hydrogen bonds with solvent molecules. However, the overall solubility is a complex interplay of several factors, including the molecular weight of the PEG arms, the number of arms, the nature of the central core, and the terminal functional groups.
Quantitative Solubility Data
Quantitative solubility data for branched PEG linkers in organic solvents is not extensively available in a centralized format. The following table summarizes the available data and qualitative solubility information from various sources. Researchers are encouraged to use the experimental protocols provided in this guide to determine the precise solubility for their specific branched PEG linker and application.
| Branched PEG Linker | Molecular Weight (Da) | Solvent | Solubility | Temperature (°C) | Source |
| 4-Arm PEG-NHS | 2,000 - 20,000 | Chloroform | 10 mg/mL (clear solution) | Not Specified | [1] |
| 4-Arm PEG-NHS | 2,000 - 20,000 | Dimethyl Sulfoxide (DMSO) | 10 mg/mL (clear solution) | Not Specified | [1] |
| 4-Arm PEG-Thiol | 2,000 - 20,000 | Chloroform | Soluble | Not Specified | [2] |
| 4-Arm PEG-Thiol | 2,000 - 20,000 | Dimethyl Sulfoxide (DMSO) | Soluble | Not Specified | [2] |
| 4-Arm PEG derivatives | Not Specified | Dichloromethane (DCM) | Soluble | Not Specified | [3][4][5] |
| 4-Arm PEG derivatives | Not Specified | Dimethylformamide (DMF) | Soluble | Not Specified | [3][4][5] |
| 8-Arm PEG-Maleimide | 10,000 - 40,000 | Dichloromethane (DCM) | Soluble | Not Specified | [6][7] |
| 8-Arm PEG-Maleimide | 10,000 - 40,000 | Dimethylformamide (DMF) | Soluble | Not Specified | [6][7] |
| 8-Arm PEG-Maleimide | 10,000 - 40,000 | Dimethyl Sulfoxide (DMSO) | Soluble | Not Specified | [6][7] |
| 8-Arm PEG-Carboxylic Acid | 10,000 - 40,000 | Dichloromethane (DCM) | Soluble | Not Specified | [8][9] |
| 8-Arm PEG-Carboxylic Acid | 10,000 - 40,000 | Dimethylformamide (DMF) | Soluble | Not Specified | [8][9] |
| 8-Arm PEG-Carboxylic Acid | 10,000 - 40,000 | Dimethyl Sulfoxide (DMSO) | Soluble | Not Specified | [8][9] |
| General Branched PEGs | Not Specified | Alcohols | Less Soluble | Not Specified | [1][3][5][6][8] |
| General Branched PEGs | Not Specified | Toluene | Less Soluble | Not Specified | [1][3][5][6][8] |
Note: "Soluble" indicates that the source states solubility without providing a quantitative value. The actual saturation solubility may vary depending on the specific molecular weight and substitution of the PEG linker.
Factors Influencing Solubility
The solubility of branched PEG linkers in organic solvents is influenced by a combination of factors related to both the polymer and the solvent. Understanding these factors is crucial for selecting appropriate solvents for specific applications and for troubleshooting solubility issues.
Caption: Factors influencing the solubility of branched PEG linkers.
-
Molecular Weight: Generally, as the molecular weight of the PEG arms increases, the solubility in organic solvents tends to decrease. This is due to the increased chain entanglement and the greater energy required to solvate the larger polymer coils.
-
Number of Arms: An increase in the number of arms for a given total molecular weight can lead to a more compact, globular structure. This can sometimes enhance solubility compared to a linear PEG of the same total molecular weight by reducing intermolecular chain interactions.
-
Central Core Structure: The chemical nature of the central core (e.g., pentaerythritol, hexaglycerol) can influence the overall solubility of the branched PEG linker, although this effect is often secondary to the properties of the PEG arms.
-
Terminal Functional Groups: The functional groups at the end of the PEG arms (e.g., NHS ester, maleimide, thiol, carboxylic acid) can significantly impact solubility. Highly polar or ionizable functional groups may enhance solubility in polar solvents.
-
Solvent Polarity and Hydrogen Bonding Capability: Branched PEGs are most soluble in polar aprotic solvents like DMF, DMSO, and DCM, which can effectively solvate the ether backbone. Solvents that are poor hydrogen bond acceptors or are non-polar (e.g., hexane) are generally poor solvents for PEGs.
-
Temperature: For many polymer-solvent systems, solubility increases with temperature. This is because the dissolution process is often endothermic, and the increased kinetic energy helps to overcome the intermolecular forces within the polymer.
Experimental Protocols for Determining Solubility
The following are detailed methodologies for determining the solubility of branched PEG linkers in organic solvents. These protocols are adapted from standard methods for polymer solubility determination.
Method 1: Saturation Shake-Flask Method (Equilibrium Solubility)
This method determines the thermodynamic equilibrium solubility of a branched PEG linker in a given solvent.
Workflow:
Caption: Workflow for the saturation shake-flask solubility determination.
Materials:
-
Branched PEG linker (dried under vacuum)
-
Organic solvent of interest (anhydrous grade)
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable containers with tight-fitting caps
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (solvent-compatible, e.g., PTFE, 0.2 µm pore size)
-
Analytical balance
-
Evaporation apparatus (e.g., vacuum oven, rotary evaporator)
-
(Optional) High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation:
-
Accurately weigh a series of vials.
-
To each vial, add a known volume of the organic solvent (e.g., 5.0 mL).
-
Add an excess amount of the dried branched PEG linker to each vial. "Excess" means that a visible amount of undissolved solid remains after equilibration. Start with a concentration significantly higher than the expected solubility.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined time to ensure equilibrium is reached (typically 24-72 hours). The time required may need to be determined empirically by taking measurements at different time points until the concentration in the supernatant plateaus.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and let them stand to allow the undissolved solid to settle.
-
To separate the saturated solution (supernatant) from the undissolved solid, either:
-
Centrifuge the vials at a high speed until a clear supernatant is obtained.
-
Carefully filter the solution using a syringe filter into a clean, pre-weighed vial. Ensure the filter is compatible with the solvent.
-
-
-
Analysis of Supernatant Concentration:
-
Gravimetric Method:
-
Accurately weigh a clean, dry evaporating dish.
-
Carefully transfer a known volume or weight of the clear supernatant to the evaporating dish.
-
Evaporate the solvent under reduced pressure (e.g., in a vacuum oven at a temperature below the degradation point of the PEG linker).
-
Once the solvent is completely removed, weigh the evaporating dish with the dried PEG residue.
-
The weight of the residue corresponds to the amount of PEG dissolved in the transferred volume/weight of the supernatant.
-
-
HPLC Method (for PEG linkers with a UV-active chromophore or for use with a suitable detector like an Evaporative Light Scattering Detector - ELSD):
-
Prepare a series of standard solutions of the branched PEG linker in the same solvent with known concentrations.
-
Generate a calibration curve by injecting the standards into the HPLC and plotting the peak area versus concentration.
-
Dilute the saturated supernatant with a known factor to fall within the linear range of the calibration curve.
-
Inject the diluted supernatant into the HPLC and determine its concentration from the calibration curve.
-
Calculate the original concentration in the saturated supernatant by accounting for the dilution factor.
-
-
-
Calculation of Solubility:
-
From Gravimetric Analysis:
-
Solubility (mg/mL) = (Weight of residue (mg)) / (Volume of supernatant (mL))
-
-
From HPLC Analysis:
-
Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution factor
-
-
Method 2: Visual Assessment for Qualitative Solubility Range (ASTM D3132 adapted)
This method provides a rapid, qualitative assessment of solubility across a range of solvents.
Workflow:
Caption: Workflow for qualitative solubility assessment.
Materials:
-
Branched PEG linker
-
A selection of organic solvents
-
Test tubes or small vials
-
Vortex mixer
Procedure:
-
Preparation:
-
In a series of test tubes, add a fixed amount of the branched PEG linker (e.g., 10 mg).
-
To each test tube, add a fixed volume of a different organic solvent (e.g., 1 mL) to achieve a target concentration (e.g., 10 mg/mL).
-
-
Dissolution and Observation:
-
Vortex each test tube vigorously for a set period (e.g., 2-5 minutes).
-
Allow the tubes to stand and visually inspect for signs of dissolution against a dark background.
-
-
Classification:
-
Soluble: The solution is clear and free of any visible particles or haze.
-
Partially Soluble: The solution is hazy, or some solid material remains undissolved.
-
Insoluble: The majority of the solid material remains undissolved.
-
-
Refinement (Optional):
-
For solvents where the PEG linker is soluble, the concentration can be incrementally increased until precipitation is observed to estimate the approximate solubility limit.
-
For solvents where the PEG linker is partially soluble or insoluble, gentle heating can be applied to assess if solubility improves with temperature.
-
Conclusion
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. nanocs.net [nanocs.net]
- 3. creativepegworks.com [creativepegworks.com]
- 4. WO2011123031A1 - Branched, compact polyethyleneglycol derivatives - Google Patents [patents.google.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. researchgate.net [researchgate.net]
- 7. Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creativepegworks.com [creativepegworks.com]
- 9. creativepegworks.com [creativepegworks.com]
The Strategic Role of the Tert-Butyloxycarbonyl (Boc) Protecting Group in Polyethylene Glycol (PEG) Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of bioconjugation and drug delivery, precision and control are paramount. The ability to selectively modify biomolecules and assemble complex therapeutic constructs hinges on the strategic use of protecting groups. Among these, the tert-butyloxycarbonyl (Boc) group stands out for its widespread application in masking amine functionalities within polyethylene (B3416737) glycol (PEG) linkers. This technical guide delves into the core principles of Boc protection in PEG linkers, offering a comprehensive overview of its mechanism, applications, and the experimental protocols essential for its successful implementation.
The Core Function of the Boc Protecting Group in PEG Linkers
The primary role of the Boc group in PEG linkers is to serve as a temporary shield for a primary or secondary amine.[1][2] This protection is crucial for achieving controlled, stepwise synthesis and conjugation.[1][3] By masking the highly nucleophilic and basic nature of the amine, the Boc group prevents unintended side reactions during the functionalization of the other end of the PEG linker or its conjugation to a first molecule.[1][4]
PEG linkers themselves are invaluable tools in drug development, enhancing the solubility, stability, and pharmacokinetic properties of conjugated molecules.[2][5] The incorporation of a Boc-protected amine into a PEG linker creates a heterobifunctional reagent, allowing for a sequential and controlled approach to bioconjugation.[1][] This is particularly vital in the construction of complex biomolecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where specific and ordered assembly is critical for therapeutic efficacy.[1][7][8]
The utility of the Boc group lies in its stability under a range of reaction conditions and its facile removal under mildly acidic conditions.[9] This orthogonality allows for the selective deprotection of the amine at the desired stage of the synthesis, enabling its subsequent reaction with a second molecule.[1]
Chemical Pathway: Protection and Deprotection
The introduction and removal of the Boc group follow well-established chemical pathways.
Boc Protection of an Amine
The protection of an amine with a Boc group is typically achieved through a nucleophilic acyl substitution reaction. The amine attacks a carbonyl group of di-tert-butyl dicarbonate (B1257347) (Boc anhydride, Boc₂O), leading to the formation of a carbamate.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 5. chempep.com [chempep.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. jk-sci.com [jk-sci.com]
An In-depth Technical Guide to Heterobifunctional PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Heterobifunctional PEG Linkers
Heterobifunctional Polyethylene (B3416737) Glycol (PEG) linkers are versatile molecular tools that have become indispensable in the fields of bioconjugation, drug delivery, and diagnostics.[1][2] These linkers consist of a central PEG core of varying lengths, flanked by two different reactive functional groups at each terminus.[3][] This unique architecture allows for the sequential and specific covalent linkage of two distinct molecular entities, such as a protein and a therapeutic agent, or a targeting ligand and a diagnostic probe.[2][]
The PEG component of these linkers imparts several advantageous properties to the resulting bioconjugates. Its high water solubility can enhance the solubility of hydrophobic molecules, while its biocompatibility and low immunogenicity help to reduce adverse immune responses.[1][2] Furthermore, the flexible PEG chain can act as a spacer, optimizing the distance between the conjugated molecules to maintain their biological activity.[] The ability to precisely control the length of the PEG chain allows for the fine-tuning of the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[5]
Heterobifunctional PEG linkers are instrumental in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). In ADCs, these linkers connect a potent cytotoxic drug to a monoclonal antibody that specifically targets cancer cells, thereby minimizing off-target toxicity.[6] In PROTACs, they bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation.[7]
This guide provides a comprehensive overview of the core principles of heterobifunctional PEG linkers, including their physicochemical properties, common conjugation chemistries, and detailed experimental protocols.
Core Properties of Heterobifunctional PEG Linkers
The utility of a heterobifunctional PEG linker is defined by the nature of its terminal functional groups and the length of the PEG chain. The choice of functional groups dictates the conjugation chemistry, while the PEG chain length influences the physicochemical properties of the resulting conjugate.
Common Functional Groups and Their Reactivity
A wide array of reactive groups can be incorporated into heterobifunctional PEG linkers, allowing for a high degree of specificity in bioconjugation reactions. The selection of a particular functional group depends on the available reactive sites on the molecules to be conjugated, such as primary amines on lysine (B10760008) residues or sulfhydryl groups on cysteine residues of proteins.[8]
| Reactivity Class | Target Functional Group | Corresponding PEG Linker Functional Group |
| Amine-Reactive | Primary Amines (-NH₂) | N-Hydroxysuccinimide (NHS) Esters, Carboxylic Acids (-COOH), Aldehydes |
| Thiol-Reactive | Sulfhydryls (-SH) | Maleimides, Vinyl Sulfones, Pyridyl Disulfides |
| Carbonyl-Reactive | Aldehydes, Ketones | Hydrazides, Aminooxy |
| Carboxyl-Reactive | Carboxylic Acids (-COOH) | Amines (-NH₂) |
| Click Chemistry | Alkynes | Azides |
| Copper-Free Click Chemistry | Alkynes (strained) | Azides, Tetrazines |
Table 1: Common reactivity classes of functional groups on heterobifunctional PEG linkers and their corresponding target groups.[8][9]
Physicochemical Properties of PEG Chains
The length of the PEG chain is a critical parameter that can be tailored to optimize the properties of the bioconjugate. Longer PEG chains generally lead to increased water solubility, a larger hydrodynamic radius, and a longer circulation half-life in vivo.
| Linker (Number of PEO units) | Molecular Weight (Dalton) | Contour Length (nm) |
| PEG 2 | 88 | 0.6 |
| PEG 11 | 484 | 3.1 |
| PEG 45 | 2000 | 12.7 |
| PEG 80 | 3500 | 22.3 |
| PEG 114 | 5000 | 31.8 |
| PEG 170 | 7500 | 47.7 |
| PEG 341 | 15000 | 95.5 |
| PEG 682 | 30000 | 190.9 |
| PEG 1364 | 60000 | 381.8 |
Table 2: Physicochemical properties of PEG linkers with varying numbers of polyethylene oxide (PEO) units.[10]
Experimental Protocols
The following sections provide detailed methodologies for common bioconjugation reactions using heterobifunctional PEG linkers.
Protocol 1: NHS-Ester-PEG-Maleimide Conjugation
This protocol describes the two-step conjugation of a protein with available primary amines (e.g., an antibody) to a molecule containing a free sulfhydryl group (e.g., a peptide or small molecule drug) using an NHS-Ester-PEG-Maleimide linker.
Materials:
-
Protein-NH₂ (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
NHS-Ester-PEG-Maleimide linker
-
Molecule-SH (thiol-containing molecule)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: 0.1 M Phosphate Buffer with 0.15 M NaCl, pH 7.2
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25)
-
Size-Exclusion Chromatography (SEC) column for purification
Procedure:
Step 1: Reaction of Protein-NH₂ with NHS-Ester-PEG-Maleimide
-
Equilibrate the vial of NHS-Ester-PEG-Maleimide to room temperature before opening to prevent moisture condensation.[11]
-
Immediately before use, dissolve the NHS-Ester-PEG-Maleimide in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[11]
-
Dissolve the Protein-NH₂ in the Conjugation Buffer at a concentration of 1-10 mg/mL.
-
Add the dissolved NHS-Ester-PEG-Maleimide linker to the protein solution at a 10- to 50-fold molar excess.[11] The final concentration of the organic solvent should be less than 10% to maintain protein stability.[11]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[12]
-
Remove the excess, unreacted linker using a desalting column equilibrated with the Conjugation Buffer.[11]
Step 2: Conjugation of Maleimide-Activated Protein with Molecule-SH
-
Immediately add the Molecule-SH to the desalted Maleimide-PEG-Protein solution. A 1.1- to 5-fold molar excess of the thiol-containing molecule is recommended.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[13]
-
To quench the reaction, a sulfhydryl-containing reagent like cysteine or 2-mercaptoethanol (B42355) can be added.
-
Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable purification method to remove unreacted components.[13]
Characterization:
-
SDS-PAGE: To visualize the increase in molecular weight of the conjugated protein.
-
UV-Vis Spectroscopy: To determine the protein concentration (at 280 nm) and potentially the concentration of the conjugated molecule if it has a unique absorbance.[14]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise molecular weight of the conjugate and calculate the degree of labeling.[14]
-
HPLC (SEC-HPLC, RP-HPLC): To assess the purity of the conjugate and separate different species.[15][16]
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click chemistry" conjugation of an azide-modified molecule to an alkyne-modified molecule using a PEG linker.
Materials:
-
Azide-modified molecule
-
Alkyne-PEG-NHS Ester (or other alkyne-functionalized PEG linker)
-
Protein with primary amines
-
Copper(I) catalyst source (e.g., Copper(II) sulfate)
-
Reducing agent (e.g., Sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
DMSO or DMF
-
Desalting column
-
Purification column (SEC or affinity)
Procedure:
Step 1: Preparation of Alkyne-Labeled Protein (if starting with an amine-containing protein)
-
Follow Step 1 of the NHS-Ester-PEG-Maleimide protocol, substituting Alkyne-PEG-NHS Ester for the NHS-Ester-PEG-Maleimide linker.[17] This will result in an alkyne-labeled protein.
Step 2: CuAAC Reaction
-
Prepare stock solutions: 100 mM Copper(II) sulfate (B86663) in water, 200 mM THPTA ligand in water, and 100 mM Sodium ascorbate (B8700270) in water (prepare fresh).[18]
-
In a reaction tube, combine the alkyne-labeled protein and the azide-modified molecule in the desired molar ratio (e.g., 1:5 protein to azide (B81097) molecule).
-
Prepare the Cu(I)-ligand complex by mixing the Copper(II) sulfate and THPTA solutions in a 1:2 molar ratio.[18]
-
Add the Cu(I)-ligand complex to the reaction mixture (e.g., 25 equivalents relative to the azide).[18]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 40 equivalents relative to the azide).[18]
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.[18]
Purification and Characterization:
-
Purify the final conjugate using SEC or affinity chromatography to remove the copper catalyst, excess reagents, and unreacted molecules.[18]
-
Characterize the conjugate using SDS-PAGE, Mass Spectrometry, and HPLC as described in Protocol 1.
Visualizations
Structure of a Heterobifunctional PEG Linker
Caption: A generalized structure of a heterobifunctional PEG linker.
Bioconjugation Workflow```dot
Caption: The cellular internalization and mechanism of action of an Antibody-Drug Conjugate. [19][20][21][22][23]
PROTAC Mechanism of Action
Caption: The mechanism of targeted protein degradation induced by a PROTAC.
References
- 1. chempep.com [chempep.com]
- 2. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 3. researchgate.net [researchgate.net]
- 5. precisepeg.com [precisepeg.com]
- 6. Multi-arm Heterobifunctional PEGs for ADCs - JenKem [jenkemusa.com]
- 7. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 8. adcreview.com [adcreview.com]
- 9. Polyethylene Glycol Classification | AxisPharm [axispharm.com]
- 10. Item - PEG linkers and properties. - Public Library of Science - Figshare [plos.figshare.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. broadpharm.com [broadpharm.com]
- 13. confluore.com [confluore.com]
- 14. creativepegworks.com [creativepegworks.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Unlocking the Secrets of Antibody‑Drug Conjugates – Inside the World of Antibody Internalization-DIMA BIOTECH [dimabio.com]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Protein Bioconjugation using N-(Azido-PEG3)-N-bis(PEG3-Boc) Linkers
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive guide for the bioconjugation of proteins using the heterotrifunctional linker, N-(Azido-PEG3)-N-bis(PEG3-Boc). This linker is a versatile tool in bioconjugation, featuring a protein-reactive group (commonly an N-Hydroxysuccinimide, or NHS, ester), a bioorthogonal azide (B81097) handle for click chemistry, and two Boc-protected amine groups. This unique combination of functionalities allows for a multi-step, controlled conjugation strategy, enabling the creation of complex protein conjugates.
The general workflow involves an initial reaction of the linker with the protein, typically targeting primary amines on lysine (B10760008) residues. Following this initial conjugation, the Boc protecting groups can be removed under acidic conditions to reveal two primary amines, which can then be used for further modification. The azide group offers an additional orthogonal route for conjugation with alkyne-modified molecules via click chemistry.
Key Advantages:
-
Multi-functional Conjugation: Allows for the attachment of multiple different molecules to a single protein.
-
Controlled Reactions: The use of a protecting group (Boc) and a bioorthogonal handle (azide) allows for sequential and controlled conjugation steps.
-
Enhanced Solubility and Reduced Steric Hindrance: The polyethylene (B3416737) glycol (PEG) spacers improve the solubility of the conjugate and minimize steric hindrance.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes for a successful bioconjugation of a model protein (e.g., a monoclonal antibody) using an N-(Azido-PEG3)-N-bis(PEG3-Boc)-NHS ester linker. Actual results may vary depending on the specific protein and reaction conditions.
Table 1: Initial Linker Conjugation to Protein
| Parameter | Target Value | Typical Range | Analytical Method |
| Linker-to-Protein Ratio | 2-4 | 1-5 | Mass Spectrometry |
| Conjugation Efficiency | > 90% | 85-99% | SDS-PAGE, HIC |
| Protein Recovery | > 85% | 80-95% | UV-Vis (A280) |
| Purity | > 95% | > 90% | SEC-HPLC |
Table 2: Boc Deprotection and Final Product Characterization
| Parameter | Target Value | Typical Range | Analytical Method |
| Boc Deprotection Efficiency | > 99% | > 95% | Mass Spectrometry |
| Final Conjugate Purity | > 95% | > 90% | SEC-HPLC, RP-HPLC |
| Aggregation | < 5% | < 10% | SEC-HPLC |
| Biological Activity | Retained | > 80% of native | Relevant Bioassay |
Experimental Protocols
Protocol 1: Conjugation of N-(Azido-PEG3)-N-bis(PEG3-Boc)-NHS Ester to a Protein
This protocol outlines the initial conjugation of the linker to primary amines on the protein surface.
Materials:
-
Protein of interest (e.g., antibody at 1-10 mg/mL)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
N-(Azido-PEG3)-N-bis(PEG3-Boc)-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system: Size-Exclusion Chromatography (SEC) or dialysis cassettes
Procedure:
-
Protein Preparation: Prepare the protein in the conjugation buffer at a concentration of 1-10 mg/mL.
-
Linker Preparation: Immediately before use, dissolve the N-(Azido-PEG3)-N-bis(PEG3-Boc)-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 5 to 20-fold molar excess of the dissolved linker to the protein solution. Gently mix and incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS ester.
-
Purification: Remove excess linker and quenching reagents by SEC or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
Protocol 2: Boc Deprotection of the Protein-Linker Conjugate
This protocol describes the removal of the Boc protecting groups to reveal primary amines.
Materials:
-
Boc-protected protein-linker conjugate
-
Deprotection Reagent: 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Neutralization Buffer: PBS, pH 7.4
-
Purification system: SEC or buffer exchange columns
Procedure:
-
Lyophilization (Optional): If the protein conjugate is in an aqueous buffer, it may need to be lyophilized to remove water.
-
Deprotection Reaction: Dissolve the lyophilized conjugate in the deprotection reagent. If the protein is not soluble in DCM, alternative aqueous acidic conditions may be required, though these are often less efficient. Incubate for 30-60 minutes at room temperature.
-
Neutralization and Purification: Neutralize the reaction by buffer exchange into PBS, pH 7.4, using an appropriate SEC or buffer exchange column. This will remove the TFA and any cleaved Boc groups.
Protocol 3: Click Chemistry with the Azide Group (SPAAC)
This protocol outlines a copper-free click chemistry reaction to conjugate an alkyne-modified molecule to the azide group on the linker.
Materials:
-
Azide-functionalized protein conjugate
-
DBCO-functionalized molecule of interest
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reactant Preparation: Dissolve the DBCO-functionalized molecule in a minimal amount of DMSO.
-
Click Reaction: Add a 1.5 to 3-fold molar excess of the DBCO-functionalized molecule to the azide-functionalized protein conjugate in the reaction buffer.
-
Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.[1]
-
Purification: Purify the final conjugate using SEC to remove any unreacted DBCO-molecule.
Visualizations
Caption: Workflow for protein modification using N-(Azido-PEG3)-N-bis(PEG3-Boc) linker.
Caption: Conceptual signaling pathway of an Antibody-Drug Conjugate (ADC).
References
Step-by-Step Guide for Boc Deprotection of N-(Azido-PEG3)-N-bis(PEG3-Boc)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide synthesis and the modification of biomolecules. Its popularity stems from its stability under various conditions and its facile removal under acidic conditions. This document provides a detailed protocol for the deprotection of the Boc group from N-(Azido-PEG3)-N-bis(PEG3-Boc), a branched PEG linker containing an azide (B81097) moiety for click chemistry and two Boc-protected amines. The resulting deprotected amine can be used for subsequent conjugation reactions.
The standard method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in an organic solvent.[1][2] The mechanism involves protonation of the carbamate (B1207046) oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[3] This protocol will focus on the use of TFA in dichloromethane (B109758) (DCM), a common and effective method for Boc deprotection.[2][4]
Quantitative Data Summary
| Substrate | Reagents and Conditions | Yield | Reference |
| Boc-Phe-Phe-OEt | 10 eq. TFA in Chloroform, overnight | 82% | [5] |
| Various N-Boc Amines | 5 eq. TFA in DCM, 60°C (microwave) | High | [5] |
| Boc-amino acids | 2 eq. TFA in ionic liquid, 130°C | Completion in ~10 minutes | [5] |
| Boc-protected cyclosulfamides | 10% w/w heteropolyacid in DCM, 15-30 min | >92% | [5] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Boc deprotection of N-(Azido-PEG3)-N-bis(PEG3-Boc) using trifluoroacetic acid in dichloromethane.
Protocol 1: Standard Boc Deprotection using TFA/DCM
This protocol is a general and widely used method for the removal of the Boc protecting group from amines.[2]
Materials:
-
N-(Azido-PEG3)-N-bis(PEG3-Boc)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the N-(Azido-PEG3)-N-bis(PEG3-Boc) in anhydrous DCM in a round-bottom flask. A typical concentration is 0.1 to 0.2 M.
-
Addition of TFA: To the stirred solution, add TFA. A common practice is to use a 25-50% solution of TFA in DCM.[5] For example, add an equal volume of TFA to the DCM solution of the starting material.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours.[2]
-
Monitoring the Reaction: The progress of the deprotection can be monitored to ensure complete removal of the Boc group.[5]
-
Thin Layer Chromatography (TLC): Spot the reaction mixture on a silica (B1680970) gel TLC plate alongside the starting material. Elute with a suitable solvent system (e.g., a mixture of DCM and methanol). The deprotected product, being more polar, will have a lower Rf value than the Boc-protected starting material. Visualize the spots using an appropriate method (e.g., UV light if the compound is UV-active, or a ninhydrin (B49086) stain for the primary amine).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Dilute a small aliquot of the reaction mixture and inject it into the LC-MS system. Monitor for the disappearance of the mass corresponding to the starting material and the appearance of the mass of the deprotected product.
-
-
Work-up:
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. The residue will be the amine as its TFA salt.[4]
-
For applications requiring the free amine, a basic work-up is necessary. Dissolve the residue in DCM.
-
Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize the excess TFA. Be cautious as CO₂ will evolve.[6]
-
Wash the organic layer with brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[5]
-
-
Isolation: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the deprotected amine, N-(Azido-PEG3)-N-bis(PEG3-amine).[5]
Visualizations
Reaction Signaling Pathway
The following diagram illustrates the acid-catalyzed deprotection mechanism of a Boc-protected amine.
Caption: Acid-catalyzed Boc deprotection mechanism.
Experimental Workflow
The diagram below outlines the step-by-step experimental workflow for the Boc deprotection protocol.
Caption: Experimental workflow for Boc deprotection.
References
Application Notes and Protocols for N-(Azido-PEG3)-N-bis(PEG3-Boc) as a PROTAC Linker in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction to N-(Azido-PEG3)-N-bis(PEG3-Boc) in PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3]
The linker is a critical component of a PROTAC, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[4] N-(Azido-PEG3)-N-bis(PEG3-Boc) is a branched polyethylene (B3416737) glycol (PEG)-based linker that offers several advantageous features for PROTAC synthesis.[5][6] Its PEG structure enhances hydrophilicity, which can improve the solubility and cell permeability of the resulting PROTAC molecule.[4] The presence of a terminal azide (B81097) group makes it a "clickable" linker, amenable to efficient and modular assembly of PROTACs via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[5] The Boc-protected amine groups provide further handles for conjugation after deprotection.[6] This modularity allows for the rapid generation of PROTAC libraries with varying linker lengths and attachment points, which is crucial for optimizing degradation efficiency.
Mechanism of Action
The fundamental mechanism of a PROTAC utilizing a linker like N-(Azido-PEG3)-N-bis(PEG3-Boc) involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This process can be summarized in the following steps:
-
Binding to Target Protein and E3 Ligase: The two ends of the PROTAC molecule simultaneously bind to the protein of interest and an E3 ligase (e.g., Cereblon or VHL).
-
Ternary Complex Formation: The linker bridges the two proteins, bringing them into close proximity to form a ternary complex. The flexibility and length of the PEG linker are crucial for achieving a productive conformation of this complex.
-
Ubiquitination: The E3 ligase, now in proximity to the target protein, facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.
-
PROTAC Recycling: The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.
Signaling Pathway of PROTAC Action
Caption: PROTAC-induced ubiquitination and degradation pathway.
Quantitative Data
A comprehensive search of publicly available scientific literature and patent databases did not yield specific quantitative degradation data (i.e., DC50 and Dmax values) for PROTACs synthesized using the N-(Azido-PEG3)-N-bis(PEG3-Boc) linker. This is likely due to the novelty of the specific branched linker or the proprietary nature of the research in which it has been used.
However, to illustrate the type of data generated in PROTAC development, the following table summarizes representative data for PROTACs utilizing other PEG-based linkers targeting different proteins. The choice of linker length and composition is a critical parameter influencing degradation potency and efficacy.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| ERα | VHL | PEG | 16 | <100 | >90 | MCF7 | [7] |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | Jurkat | [8] |
| CDK9 | CRBN | PEG | - | ~100 | ~80 | Malme-3M | [7] |
Note: The data above is for illustrative purposes and does not represent PROTACs made with N-(Azido-PEG3)-N-bis(PEG3-Boc). Researchers using this specific linker would need to generate similar data for their target of interest.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of a PROTAC synthesized with the N-(Azido-PEG3)-N-bis(PEG3-Boc) linker.
PROTAC Synthesis via Click Chemistry
This protocol outlines a general procedure for conjugating a target protein ligand (containing an alkyne group) and an E3 ligase ligand (pre-functionalized with the N-(Azido-PEG3)-N-bis(PEG3-Boc) linker).
Materials:
-
Alkyne-functionalized protein of interest (POI) ligand
-
N-(Azido-PEG3)-N-bis(PEG3-Boc) linker
-
E3 ligase ligand
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate
-
Solvent (e.g., DMSO/water mixture)
Procedure:
-
Deprotection (if necessary): If the Boc groups on the linker are to be used for conjugation, deprotect them using standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
-
Click Reaction:
-
Dissolve the alkyne-functionalized POI ligand and the azide-functionalized linker in a suitable solvent mixture.
-
Add a freshly prepared solution of sodium ascorbate.
-
Add a solution of CuSO4.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
-
Purification: Monitor the reaction by LC-MS. Upon completion, purify the PROTAC product using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC molecule by high-resolution mass spectrometry and NMR.
Western Blotting for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[7]
Materials:
-
Cell line expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Ice-cold phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat washing steps.
-
-
Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal. Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.
Materials:
-
Purified recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex
-
Purified recombinant target protein
-
Ubiquitin
-
ATP
-
PROTAC compound
-
10X Ubiquitination Buffer
-
SDS-PAGE loading buffer
Procedure:
-
Reaction Setup: Assemble the ubiquitination reaction mixture containing E1, E2, E3, target protein, ubiquitin, and ATP in the ubiquitination buffer.
-
PROTAC Addition: Add the PROTAC compound at the desired concentration. Include a vehicle control.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Analysis: Analyze the reaction products by Western blotting using an antibody against the target protein. A ladder of higher molecular weight bands above the unmodified target protein indicates polyubiquitination.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the effect of PROTAC-induced protein degradation on cell proliferation and viability.
Materials:
-
Cells in a 96-well plate
-
PROTAC compound
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (colorimetric or luminometer)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of PROTAC concentrations for a desired period (e.g., 72 hours).
-
Reagent Addition: Add the MTT or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate for the recommended time to allow for color development or signal stabilization.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
Experimental Workflow Visualization
Caption: General experimental workflow for PROTAC evaluation.
Logical Relationships in PROTAC Design and Evaluation
Caption: Interdependencies in PROTAC design and activity.
References
- 1. N-(Boc-PEG23)-N-bis(PEG3-azide)_新研博美 [xinyanbm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. N-(Boc-PEG3)-N-Bis(PEG3-Acid) - CD Bioparticles [cd-bioparticles.net]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stepwise Functionalization of Biomolecules with N-(Azido-PEG3)-N-bis(PEG3-Boc)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Azido-PEG3)-N-bis(PEG3-Boc) is a heterotrifunctional linker designed for the stepwise and site-specific modification of biomolecules. This reagent possesses three key functional groups: a primary azide (B81097) group for bioorthogonal "click" chemistry, and two Boc-protected amine groups. The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and biocompatibility of the resulting conjugate, making it an ideal tool in drug delivery, diagnostics, and proteomics.[][2]
The unique architecture of this linker allows for a controlled, sequential introduction of two different molecular entities onto a target biomolecule. The azide group can be selectively reacted with an alkyne-modified molecule through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.[3][4] Subsequent removal of the Boc protecting groups unmasks two primary amines, which can then be conjugated to other molecules of interest, such as targeting ligands, imaging agents, or therapeutic payloads. This stepwise approach enables the creation of complex, dual-functionalized biomolecules with a high degree of precision.
Key Applications
-
Antibody-Drug Conjugates (ADCs): Development of ADCs with dual payloads to overcome drug resistance or for synergistic therapeutic effects.
-
Targeted Drug Delivery: Construction of delivery systems with both a targeting moiety and a therapeutic agent attached to a single carrier molecule.
-
Fluorescent Labeling and Imaging: Dual labeling of biomolecules with different fluorophores for Förster Resonance Energy Transfer (FRET) studies or multiplexed imaging.
-
Surface Modification: Immobilization of biomolecules onto surfaces with controlled orientation and density for applications in biosensors and biomaterials.
Data Presentation
The following tables provide representative quantitative data for the stepwise functionalization of a model protein (e.g., a monoclonal antibody, mAb) using N-(Azido-PEG3)-N-bis(PEG3-Boc). The exact values will be dependent on the specific biomolecule, reaction conditions, and payloads used.
Table 1: Physicochemical Properties of N-(Azido-PEG3)-N-bis(PEG3-Boc)
| Property | Value |
| Molecular Weight | 738.91 g/mol |
| Molecular Formula | C₃₄H₆₆N₄O₁₃ |
| Purity | >95% |
| Solubility | Soluble in DMSO, DMF, Dichloromethane |
| Storage | -20°C, desiccated |
Table 2: Representative Reaction Parameters and Outcomes for Stepwise Functionalization of a Monoclonal Antibody (mAb)
| Parameter | Step 1: Azide-Alkyne Click Chemistry | Step 2: Boc Deprotection | Step 3: Amine-Reactive Conjugation |
| Reactants | Azide-functionalized mAb, Alkyne-Payload 1 | Boc-protected amine-linker-mAb | Amine-linker-mAb, NHS-ester-Payload 2 |
| Molar Excess of Reagent | 5-10 fold excess of Alkyne-Payload 1 | N/A | 10-20 fold excess of NHS-ester-Payload 2 |
| Reaction Time | 1-4 hours (CuAAC) or 12-24 hours (SPAAC) | 30-60 minutes | 1-2 hours |
| Reaction Temperature | Room Temperature | Room Temperature | Room Temperature |
| Typical Yield/Efficiency | >90% | >95% | 80-90% |
| Analytical Technique for Confirmation | UV-Vis, HIC-HPLC, Mass Spectrometry | Mass Spectrometry | HIC-HPLC, RP-HPLC, Mass Spectrometry |
Table 3: Characterization of a Dual-Payload Antibody-Drug Conjugate (ADC)
| Characterization Parameter | Method | Typical Result |
| Drug-to-Antibody Ratio (DAR) - Payload 1 | HIC-HPLC, UV-Vis Spectroscopy | 1.8 - 2.0 |
| Drug-to-Antibody Ratio (DAR) - Payload 2 | RP-HPLC (after reduction), Mass Spectrometry | 3.5 - 4.0 |
| Total DAR | Mass Spectrometry of intact ADC | 5.5 - 6.0 |
| Purity | Size Exclusion Chromatography (SEC) | >95% monomer |
| In Vitro Cytotoxicity | Cell-based assay (e.g., MTT, CellTiter-Glo) | Dependent on payloads and target cell line |
Experimental Protocols
The following protocols provide a general framework for the stepwise functionalization of a biomolecule, such as an antibody, using N-(Azido-PEG3)-N-bis(PEG3-Boc). Optimization may be required for specific applications.
Protocol 1: Initial Functionalization of a Biomolecule with N-(Azido-PEG3)-N-bis(PEG3-Boc)
This protocol describes the initial attachment of the trifunctional linker to a biomolecule containing primary amines (e.g., lysine (B10760008) residues on an antibody) via an activated ester, such as an N-hydroxysuccinimide (NHS) ester.
Materials:
-
Biomolecule (e.g., monoclonal antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
N-(Azido-PEG3)-N-bis(PEG3-Boc)
-
N,N'-Disuccinimidyl carbonate (DSC) or other activating agent
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Activation of the Linker (if not pre-activated):
-
Dissolve N-(Azido-PEG3)-N-bis(PEG3-Boc) and a 1.2-fold molar excess of DSC in anhydrous DMSO to a final concentration of 10 mM.
-
Add a suitable base (e.g., triethylamine) and stir at room temperature for 1-2 hours to form the NHS ester.
-
-
Conjugation to the Biomolecule:
-
Prepare the biomolecule at a concentration of 2-10 mg/mL in PBS, pH 7.4.
-
Add a 10- to 20-fold molar excess of the activated linker solution to the biomolecule solution. The final concentration of the organic solvent should be below 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the azide- and Boc-functionalized biomolecule using a size-exclusion chromatography column pre-equilibrated with PBS, pH 7.4, to remove excess linker and quenching reagents.
-
Protocol 2: First Payload Attachment via Click Chemistry
This protocol details the attachment of the first payload, which is modified with an alkyne group, to the azide-functionalized biomolecule via a copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click reaction.
Materials for CuAAC:
-
Azide-functionalized biomolecule from Protocol 1
-
Alkyne-modified payload
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
Anhydrous DMSO
Procedure for CuAAC:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of the alkyne-modified payload in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a fresh 1 M stock solution of sodium ascorbate in water.
-
-
Click Reaction:
-
To the azide-functionalized biomolecule in PBS, add a 5- to 10-fold molar excess of the alkyne-modified payload stock solution.
-
In a separate tube, premix CuSO₄ and THPTA in a 1:2 molar ratio.
-
Add the copper/ligand complex to the biomolecule-payload mixture to a final copper concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography to remove unreacted payload and catalyst components.
-
For SPAAC (Copper-Free Click Chemistry): The procedure is similar but does not require copper or sodium ascorbate. A payload modified with a strained alkyne (e.g., DBCO, BCN) is used, and the reaction is typically incubated for 12-24 hours.
Protocol 3: Boc Deprotection to Unmask Amines
This protocol describes the removal of the Boc protecting groups to reveal the primary amines for the second conjugation step.
Materials:
-
Boc-protected, Payload 1-conjugated biomolecule from Protocol 2
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Neutralization buffer (e.g., 1 M sodium bicarbonate)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Deprotection Reaction:
-
Neutralization and Purification:
-
Neutralize the reaction mixture by adding a neutralization buffer.
-
Immediately purify the deprotected biomolecule using size-exclusion chromatography with a suitable buffer (e.g., PBS, pH 7.4) to remove TFA and byproducts.
-
Protocol 4: Second Payload Attachment via Amine-Reactive Chemistry
This protocol details the conjugation of the second payload, which is activated to react with primary amines (e.g., as an NHS ester), to the newly deprotected biomolecule.
Materials:
-
Amine-functionalized, Payload 1-conjugated biomolecule from Protocol 3
-
NHS ester-activated Payload 2
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Stock Solution:
-
Prepare a 10 mM stock solution of the NHS ester-activated Payload 2 in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
To the amine-functionalized biomolecule in PBS, pH 7.4, add a 10- to 20-fold molar excess of the NHS ester-activated Payload 2 stock solution.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction with the quenching buffer as described in Protocol 1.
-
Purify the final dual-functionalized biomolecule using size-exclusion chromatography.
-
Mandatory Visualizations
Caption: Experimental workflow for the stepwise dual functionalization of a biomolecule.
Caption: Hypothetical signaling pathway for a dual-payload targeted therapeutic.
References
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. confluore.com.cn [confluore.com.cn]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Identification and characterization of posttranslational modifications of proteins by MALDI ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Site-specific Bioconjugation and Convergent Click Chemistry Enhances Antibody–Chromophore Conjugate Binding Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medium.com [medium.com]
Application Notes and Protocols: Surface Modification of Nanoparticles with N-(Azido-PEG3)-N-bis(PEG3-Boc)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the surface modification of nanoparticles using the heterobifunctional, branched PEG linker, N-(Azido-PEG3)-N-bis(PEG3-Boc). This linker is particularly valuable in the development of advanced drug delivery systems, diagnostics, and bioconjugates.[1][2]
The structure of N-(Azido-PEG3)-N-bis(PEG3-Boc) incorporates a terminal azide (B81097) (N3) group and two terminal tert-butyloxycarbonyl (Boc) protected amine groups on a branched polyethylene (B3416737) glycol (PEG) backbone. This design offers several advantages for nanoparticle functionalization:
-
Stealth Properties : The hydrophilic PEG chains create a hydration layer on the nanoparticle surface, which can reduce opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time.[3][4][5][6]
-
Biocompatibility : PEG is a well-established, non-toxic, and biocompatible polymer widely used in biomedical applications.[5][6]
-
Controlled Functionalization : The azide group serves as a reactive handle for "click chemistry," specifically the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][][8] This allows for the covalent attachment of targeting ligands, imaging agents, or other functional molecules that have been modified with an alkyne group.
-
Versatile Secondary Modification : The two Boc-protected amine groups can be deprotected under acidic conditions to reveal primary amines.[9][10] These amines can then be used for subsequent conjugation reactions, for example, with NHS esters, carboxylic acids, or other amine-reactive moieties, allowing for the attachment of additional molecules.[11][12][13]
Experimental Protocols
The following protocols provide a general framework for the surface modification of nanoparticles. Optimization will be required depending on the specific type of nanoparticle (e.g., liposomes, polymeric nanoparticles, metallic nanoparticles) and the molecules to be conjugated.
Protocol 1: Deprotection of Boc Groups on N-(Azido-PEG3)-N-bis(PEG3-Boc)
This step is necessary to expose the primary amines for conjugation to the nanoparticle surface if using amine-reactive chemistry.
Materials:
-
N-(Azido-PEG3)-N-bis(PEG3-Boc)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
Procedure:
-
Dissolve N-(Azido-PEG3)-N-bis(PEG3-Boc) in a minimal amount of DCM.
-
Add an excess of TFA to the solution (e.g., a 1:1 v/v ratio of DCM to TFA).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to obtain the deprotected product, N-(Azido-PEG3)-N-bis(PEG3-amine).
Protocol 2: Conjugation of the Linker to Carboxylated Nanoparticles
This protocol describes the attachment of the deprotected linker to nanoparticles that have carboxyl groups on their surface using EDC/NHS chemistry.
Materials:
-
Carboxylated nanoparticles
-
Deprotected N-(Azido-PEG3)-N-bis(PEG3-amine)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: MES buffer (pH 6.0)
-
Coupling Buffer: PBS or HEPES buffer (pH 7.4)
-
Quenching solution: Hydroxylamine or Tris buffer
-
Centrifugal filtration units or dialysis cassettes for purification
Procedure:
-
Activation of Nanoparticles:
-
Resuspend the carboxylated nanoparticles in the activation buffer.
-
Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the nanoparticle suspension.
-
Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.
-
-
Purification of Activated Nanoparticles:
-
Remove excess EDC and NHS by centrifugation and resuspension in the coupling buffer or by using a desalting column.
-
-
Conjugation Reaction:
-
Immediately add a 10- to 50-fold molar excess of the deprotected linker to the activated nanoparticle suspension.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add the quenching solution to a final concentration of 50-100 mM to deactivate any unreacted NHS esters. Incubate for 30 minutes.
-
-
Purification:
-
Purify the azide-functionalized nanoparticles by repeated centrifugation and resuspension in a suitable storage buffer or by dialysis to remove unreacted linker and byproducts.
-
Protocol 3: "Click" Chemistry for Ligand Attachment
This protocol outlines the conjugation of an alkyne-modified molecule (e.g., a targeting peptide or a fluorescent dye) to the azide-functionalized nanoparticles.
Materials:
-
Azide-functionalized nanoparticles
-
Alkyne-modified molecule of interest
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, to stabilize the Cu(I) catalyst)
-
Reaction Buffer: PBS (pH 7.4)
-
Purification system (e.g., size exclusion chromatography, dialysis)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of CuSO4, sodium ascorbate, and THPTA in deionized water.
-
Dissolve the alkyne-modified molecule in a compatible solvent (e.g., DMSO or water).
-
-
Click Reaction:
-
To the azide-functionalized nanoparticles in the reaction buffer, add the alkyne-modified molecule (typically a 3- to 10-fold molar excess relative to the estimated number of azide groups).
-
If using, add THPTA to the CuSO4 solution and mix.
-
Add the CuSO4 (with or without THPTA) to the nanoparticle suspension.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the final functionalized nanoparticles using a suitable method to remove the copper catalyst, excess ligand, and other reagents.
-
Data Presentation
Successful surface modification should be confirmed by characterizing the nanoparticles at each stage. The following table illustrates the expected changes in key quantitative parameters.
| Parameter | Unmodified Nanoparticles | After Linker Conjugation | After Ligand Attachment |
| Hydrodynamic Diameter (nm) | Varies | Increase | Further Increase |
| Polydispersity Index (PDI) | < 0.2 | Should remain low | Should remain low |
| Zeta Potential (mV) | Negative (for COOH-NP) | Less Negative / Neutral | Variable |
| Surface Azide Confirmation | N/A | Positive (e.g., by IR, XPS) | Negative/Reduced |
| Ligand Conjugation Efficiency (%) | N/A | N/A | Quantifiable |
Visualizations
Experimental Workflow
The overall process for the surface modification of nanoparticles can be visualized as a three-stage workflow.
Caption: Workflow for nanoparticle surface modification.
Logical Relationship of Components
The molecular structure of the linker allows for a branched attachment of functional moieties.
Caption: Functional groups and conjugation possibilities.
References
- 1. N-(Azido-PEG3)-N-Boc-PEG3-acid [myskinrecipes.com]
- 2. N-(Azido-PEG3)-N-bis(PEG3-Boc) [myskinrecipes.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 8. nbinno.com [nbinno.com]
- 9. N-(Azido-PEG-3)-N-(PEG-3-NH-BOC)-PEG-3-t-Butylester | BroadPharm [broadpharm.com]
- 10. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 11. N-(Azido-PEG3)-N-Boc-PEG3-NHS ester - CD Bioparticles [cd-bioparticles.net]
- 12. N-(Azido-PEG3)-N-Boc-PEG3-NHS ester, 2112731-51-6 | BroadPharm [broadpharm.com]
- 13. t-Boc-N-amido-PEG3-acid, 1347750-75-7 | BroadPharm [broadpharm.com]
Application Notes and Protocols for Peptide Labeling with N-(Azido-PEG3)-N-bis(PEG3-Boc) for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of peptides with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic and diagnostic potential of peptides. PEGylation can improve a peptide's pharmacokinetic properties by increasing its hydrodynamic size, which reduces renal clearance and protects it from proteolytic degradation, thereby extending its circulation half-life. The use of heterobifunctional PEG linkers allows for the site-specific introduction of functionalities for further conjugation, such as imaging agents for diagnostic purposes.
This document provides detailed application notes and protocols for the use of N-(Azido-PEG3)-N-bis(PEG3-Boc) , a branched PEGylation reagent, for labeling peptides intended for imaging studies. This reagent features an N-hydroxysuccinimide (NHS) ester for covalent attachment to primary amines (e.g., the N-terminus or lysine (B10760008) side chains) on a peptide. It also contains an azide (B81097) group for the subsequent attachment of an imaging moiety via "click chemistry," and two Boc-protected PEG arms that can be deprotected for further modifications if desired. The branched structure and PEG spacers enhance solubility and can reduce steric hindrance.
Principle of the Method
The labeling and imaging workflow involves a three-stage process:
-
Peptide Labeling: The peptide is first reacted with the NHS ester of N-(Azido-PEG3)-N-bis(PEG3-Boc). The NHS ester forms a stable amide bond with a primary amine on the peptide under slightly basic conditions.
-
Purification of the Azide-Labeled Peptide: The resulting azide-functionalized peptide is purified from excess PEGylation reagent and other reaction components, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Imaging Probe Conjugation via Click Chemistry: The azide group on the PEGylated peptide is then used to attach an imaging probe (e.g., a fluorescent dye or a chelator for a radionuclide) that has a complementary alkyne group. This is achieved through a highly efficient and bioorthogonal click chemistry reaction, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Data Presentation
The following tables provide representative quantitative data for the labeling and imaging workflow. These values are illustrative and should be optimized for each specific peptide and imaging application.
Table 1: Representative Parameters for Peptide Labeling with N-(Azido-PEG3)-N-bis(PEG3-Boc)-NHS
| Parameter | Value | Notes |
| Reagent Molar Excess | 10-30 fold | Relative to the peptide. |
| Reaction Time | 1-4 hours | At room temperature. |
| Reaction pH | 7.5-8.5 | In an amine-free buffer (e.g., PBS or bicarbonate). |
| Labeling Efficiency | > 90% | As determined by LC-MS. |
| Yield of Purified Peptide | 50-80% | After RP-HPLC purification. |
Table 2: Comparison of Click Chemistry Reactions for Imaging Probe Conjugation
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Reaction Time | 0.5-2 hours | 1-12 hours |
| Biocompatibility | Potentially cytotoxic due to copper catalyst (mitigated by ligands). Not suitable for live cells without careful optimization. | Highly biocompatible, suitable for in vivo and live-cell imaging.[1] |
| Reagents | Alkyne-probe, Copper(I) source (e.g., CuSO₄), reducing agent (e.g., sodium ascorbate), copper ligand (e.g., THPTA). | Strained alkyne-probe (e.g., DBCO, BCN). |
| Conjugation Efficiency | > 95% | > 90% |
| Typical Probe Concentration | 1.5-5 equivalents (relative to azide-peptide) | 1.5-5 equivalents (relative to azide-peptide) |
Experimental Protocols
Protocol 1: Labeling of Peptides with N-(Azido-PEG3)-N-bis(PEG3-Boc)-NHS
This protocol describes the covalent attachment of the PEG linker to a peptide containing primary amines.
Materials:
-
Peptide of interest
-
N-(Azido-PEG3)-N-bis(PEG3-Boc)-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Phosphate buffer or 0.1 M Sodium Bicarbonate buffer, pH 8.0 (must be amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
Procedure:
-
Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve the N-(Azido-PEG3)-N-bis(PEG3-Boc)-NHS ester in a small amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution.
-
Labeling Reaction: Add a 10- to 30-fold molar excess of the dissolved PEG reagent to the peptide solution. Gently mix and allow the reaction to proceed for 1-4 hours at room temperature with gentle stirring.
-
Quenching the Reaction: To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Purify the azide-labeled peptide from unreacted PEG reagent and byproducts using RP-HPLC. The increased hydrophobicity of the PEGylated peptide will result in a longer retention time compared to the unlabeled peptide.
-
Characterization: Confirm the identity and purity of the labeled peptide by Mass Spectrometry (e.g., MALDI-TOF or ESI-MS), which will show an increase in mass corresponding to the PEG linker.
Protocol 2: Conjugation of an Alkyne-Functionalized Imaging Probe via CuAAC
This protocol is suitable for conjugating an alkyne-containing imaging probe to the azide-labeled peptide in vitro.
Materials:
-
Azide-labeled peptide (from Protocol 1)
-
Alkyne-functionalized imaging probe (e.g., alkyne-fluorophore)
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Copper ligand solution (e.g., 50 mM THPTA in water)
-
Reaction Buffer: PBS, pH 7.4
-
RP-HPLC system for purification
Procedure:
-
Reaction Setup: Dissolve the azide-labeled peptide in the Reaction Buffer. Add the alkyne-functionalized imaging probe (1.5-5 molar equivalents).
-
Catalyst Preparation: In a separate tube, prepare the copper catalyst solution by mixing the CuSO₄ solution with the THPTA ligand solution (a 1:5 molar ratio is common).
-
Initiation of Click Reaction: Add the freshly prepared Sodium Ascorbate solution to the peptide/probe mixture, followed by the copper/ligand catalyst solution. The final concentration of copper is typically in the range of 100-500 µM.
-
Incubation: Gently mix the reaction and incubate at room temperature for 0.5-2 hours, protected from light if the imaging probe is light-sensitive.
-
Purification: Purify the final peptide-imaging probe conjugate by RP-HPLC.
-
Characterization: Confirm the final product by Mass Spectrometry and assess the concentration and labeling efficiency using UV-Vis spectroscopy, if the probe has a characteristic absorbance.
Protocol 3: Conjugation of a Strained Alkyne Imaging Probe via SPAAC for Live-Cell Imaging
This protocol describes the conjugation of a strained alkyne (e.g., DBCO)-functionalized imaging probe to the azide-labeled peptide, which can be performed in a biological setting.
Materials:
-
Azide-labeled peptide (from Protocol 1)
-
Strained alkyne-functionalized imaging probe (e.g., DBCO-fluorophore)
-
Cell culture medium or appropriate biological buffer
-
Live-cell imaging setup (e.g., fluorescence microscope)
Procedure:
-
Cell Treatment (if applicable): If the target of the peptide is cellular, incubate the cells with the azide-labeled peptide under appropriate conditions to allow for binding or internalization.
-
SPAAC Reaction: Add the strained alkyne-functionalized imaging probe to the cell culture medium or biological buffer containing the azide-labeled peptide. The final concentration of the probe will depend on the specific application and should be optimized (typically in the µM range).
-
Incubation: Incubate for 1-12 hours under physiological conditions (e.g., 37°C, 5% CO₂ for cell culture), protected from light.
-
Washing (for cell-based assays): Wash the cells with fresh medium or buffer to remove any unreacted imaging probe.
-
Imaging: Visualize the labeled peptides using the appropriate imaging modality (e.g., fluorescence microscopy).
Visualizations
Caption: Experimental workflow for peptide labeling and imaging.
Caption: Workflow for Boc deprotection of the PEGylated peptide.
Caption: Comparison of CuAAC and SPAAC click chemistry pathways.
References
Application Notes and Protocols for Amine Conjugation using N-(Azido-PEG3)-N-bis(PEG3-Boc)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the conjugation of the heterobifunctional linker, N-(Azido-PEG3)-N-bis(PEG3-Boc), to primary amines. This linker is a valuable tool in bioconjugation and drug delivery, enabling the attachment of molecules to proteins, antibodies, or other amine-containing substrates. The linker possesses three key functionalities:
-
A primary amine-reactive group: While the user's prompt specifies the linker name without an explicit amine-reactive group, a common variant for this structure would incorporate an N-hydroxysuccinimide (NHS) ester. This protocol will assume the use of an NHS ester-activated version of the linker, which readily reacts with primary amines (e.g., lysine (B10760008) residues on proteins) to form stable amide bonds.
-
An azide (B81097) group: This functionality allows for subsequent "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), for the attachment of a second molecule of interest.
-
Two Boc-protected PEG arms: The tert-butyloxycarbonyl (Boc) protecting groups can be removed under acidic conditions to reveal terminal amines, offering further opportunities for modification or altering the physicochemical properties of the conjugate. The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and can reduce the immunogenicity of the conjugated molecule.
These protocols are intended to serve as a starting point for developing a robust conjugation strategy. Optimization of the reaction conditions for each specific application is highly recommended.
Data Presentation: Optimizing Reaction Conditions
The efficiency of the conjugation reaction is influenced by several key parameters, including pH, the molar ratio of the linker to the amine-containing molecule, reaction time, and temperature. The following table summarizes the expected outcomes based on varying these conditions.
| Parameter | Condition | Expected Outcome | Rationale |
| pH | 6.5 - 7.0 | Low to moderate reaction rate. | At lower pH, primary amines are protonated (-NH3+), reducing their nucleophilicity and thus slowing the reaction with the NHS ester. |
| 7.2 - 8.5 | Optimal reaction range. | Balances amine reactivity with NHS ester stability. Primary amines are sufficiently deprotonated to be reactive, while the hydrolysis of the NHS ester is manageable.[1] | |
| > 8.5 | Very fast reaction, but increased hydrolysis of the NHS ester. | While the reaction with amines is rapid, the competing hydrolysis of the NHS ester also accelerates significantly, which can reduce the overall conjugation efficiency.[2][3] | |
| Molar Ratio (Linker:Amine) | Low (e.g., 1:1 to 5:1) | Lower degree of labeling. | Fewer linker molecules are available to react with the available amine sites. This is desirable for applications requiring minimal modification. |
| Moderate (e.g., 5:1 to 20:1) | Good starting point for optimization. | Often provides a good balance between conjugation efficiency and the risk of protein aggregation or loss of activity. A 20-fold molar excess is a common starting point for antibody labeling.[4] | |
| High (e.g., > 20:1) | Higher degree of labeling. | Increases the probability of modifying multiple amine sites. However, this can also lead to protein precipitation, loss of biological activity, and difficulties in purification. | |
| Temperature | 4°C | Slower reaction rate. | Recommended for sensitive proteins to maintain their stability. The reaction time may need to be extended (e.g., overnight).[1] |
| Room Temperature (20-25°C) | Faster reaction rate. | A common and convenient temperature for many conjugation reactions. Reaction times are typically shorter (e.g., 30 minutes to 2 hours).[1] | |
| Reaction Time | 30 - 60 minutes | Sufficient for reactions at room temperature and optimal pH. | At optimal pH, the reaction can proceed to completion relatively quickly. |
| 2 - 4 hours | May be necessary for reactions at lower pH or with less reactive amines. | Allows for more complete conjugation under suboptimal conditions. | |
| Overnight | Typically used for reactions at 4°C. | Compensates for the slower reaction kinetics at lower temperatures. |
Experimental Protocols
Protocol 1: General Procedure for Conjugating N-(Azido-PEG3)-N-bis(PEG3-Boc)-NHS to a Protein
This protocol provides a general method for labeling a protein with the specified linker. The amounts and volumes should be scaled according to the specific experiment.
Materials:
-
Protein to be conjugated (in an amine-free buffer, e.g., PBS)
-
N-(Azido-PEG3)-N-bis(PEG3-Boc)-NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M phosphate (B84403) buffer with 0.15 M NaCl, pH 7.2-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography columns)
Procedure:
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer. If the protein solution contains Tris, glycine, or other primary amines, perform a buffer exchange into the Reaction Buffer.
-
Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.
-
-
Linker Preparation:
-
Allow the vial of N-(Azido-PEG3)-N-bis(PEG3-Boc)-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a stock solution of the linker (e.g., 10 mM) in anhydrous DMSO or DMF. Do not prepare aqueous stock solutions for storage as the NHS ester will hydrolyze.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the linker stock solution to the protein solution. A 5- to 20-fold molar excess is a common starting point.
-
Gently mix the reaction solution immediately. The final concentration of the organic solvent (DMSO or DMF) should ideally not exceed 10% of the total reaction volume.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.
-
-
Quenching the Reaction:
-
To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature. The primary amines in the quenching buffer will react with any remaining NHS esters.
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted linker and byproducts by dialysis against an appropriate buffer (e.g., PBS, pH 7.4) or by using a size-exclusion chromatography (SEC) column.
-
The choice of purification method will depend on the scale of the reaction and the properties of the protein conjugate.
-
-
Characterization:
-
Characterize the resulting conjugate to determine the degree of labeling and confirm the integrity of the protein. Techniques such as SDS-PAGE, mass spectrometry, and HPLC can be used.
-
Protocol 2: Deprotection of Boc Groups (Optional)
If the downstream application requires free amines, the Boc protecting groups can be removed.
Materials:
-
Purified N-(Azido-PEG3)-N-bis(PEG3-Boc)-conjugated protein
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or other suitable solvent
-
Neutralization buffer (e.g., phosphate buffer, pH 7.4)
Procedure:
-
Lyophilize the purified conjugate to remove water.
-
Dissolve the dried conjugate in a solution of TFA in DCM (e.g., 20-50% TFA).
-
Incubate at room temperature for 1-2 hours.
-
Remove the TFA and solvent under a stream of nitrogen or by rotary evaporation.
-
Immediately redissolve the deprotected conjugate in a neutralization buffer.
-
Purify the deprotected conjugate by dialysis or SEC to remove residual TFA and salts.
Visualizations
Caption: Workflow for conjugating the linker to primary amines.
Caption: Functional logic of the heterobifunctional linker.
References
- 1. benchchem.com [benchchem.com]
- 2. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of PEGylated Compounds
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the tert-butyloxycarbonyl (Boc) deprotection of polyethylene (B3416737) glycol (PEG)ylated compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my Boc deprotection of a PEGylated compound incomplete?
Incomplete Boc deprotection is a frequent issue that can stem from several factors, often exacerbated by the presence of the PEG chain. The primary causes include:
-
Insufficient Acid Strength or Concentration: The Boc group is removed by acidolysis, and if the acid is too weak or its concentration too low, the reaction may not reach completion. Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.[1]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction time or low temperatures may not be adequate for the complete removal of the Boc group. While many deprotections are performed at room temperature, some substrates may necessitate longer reaction times or gentle heating.[1]
-
Steric Hindrance: The bulky nature of the PEG chain, particularly in high molecular weight PEGs, can sterically hinder the acid's access to the Boc-protected amine, thereby slowing down the reaction rate.[1][2]
-
Solvent Issues: The choice of solvent is critical. It must effectively solvate both the PEGylated compound and the acid to ensure an efficient reaction. Dichloromethane (B109758) (DCM) is a frequently used solvent for TFA-mediated deprotection.[1]
-
Reagent Quality: The hygroscopic nature of TFA means that the presence of water can decrease the effective acidity of the reaction medium, leading to a slower deprotection rate.[3]
Q2: How can I monitor the progress of the deprotection reaction?
Monitoring the reaction is crucial to determine the optimal reaction time and ensure complete deprotection. Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to qualitatively track the disappearance of the starting material and the appearance of the deprotected product. The resulting free amine is more polar and will typically have a lower Rf value than the Boc-protected starting material.[1][3][4] A ninhydrin (B49086) stain can be used to visualize the primary amine of the deprotected product.[3][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers a more precise assessment of the reaction's progress. It allows for the quantification of the starting material, the desired product, and any side products that may have formed.[1][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be utilized to monitor the disappearance of the characteristic singlet peak of the tert-butyl protons of the Boc group, which appears around 1.4 ppm.[1][3]
Q3: I'm observing unexpected side products after deprotection. What could be the cause?
The formation of side products during Boc deprotection is often attributed to the reactive nature of the carbocation intermediate generated during the cleavage.
-
Alkylation by tert-butyl cation: The tert-butyl cation formed upon cleavage of the Boc group is an electrophile that can alkylate electron-rich amino acid residues, such as tryptophan and methionine.[5] This can lead to undesired modifications of your PEGylated peptide or protein. To mitigate this, scavengers are often added to the reaction mixture.
Q4: How can I prevent the formation of side products during Boc deprotection?
The most effective way to prevent side reactions is by using a "scavenger cocktail" in the deprotection solution.[5] Scavengers are compounds that trap the reactive tert-butyl cation.
Commonly used scavengers include:
-
Triisopropylsilane (B1312306) (TIS): An effective general scavenger, particularly for protecting tryptophan residues.[5]
-
Water: Often used in combination with other scavengers.[5]
-
Thioanisole: Particularly effective for protecting methionine residues.[5]
-
1,2-Ethanedithiol (EDT): A very effective scavenger for sulfur-containing residues, though it has a strong odor.[5]
Troubleshooting Guide
If you are experiencing incomplete deprotection, consider the following troubleshooting steps:
-
Increase Acid Concentration: Gradually increase the concentration of TFA in DCM. For example, if you are using 20% TFA, try increasing it to 50%.[1]
-
Extend Reaction Time: Continue to monitor the reaction at regular intervals (e.g., 30 min, 1 hr, 2 hr) using TLC or LC-MS to determine the point of completion.[2]
-
Consider a Stronger Acid System: If increasing the TFA concentration is ineffective, a stronger acid system such as 4M HCl in 1,4-dioxane (B91453) can be used.[1]
-
Optimize the Solvent: Ensure that your PEGylated compound is fully soluble in the chosen solvent. If solubility is an issue, consider alternative solvents.[1]
-
Use Scavengers: To prevent side reactions, particularly with sensitive residues, add a scavenger cocktail to your reaction mixture.[5]
Below is a troubleshooting workflow to guide your decision-making process.
Quantitative Data Summary
The following tables summarize common reaction conditions for Boc deprotection.
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Temperature | Typical Reaction Time |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0°C to Room Temp | 30 min - 2 hours |
| Hydrogen Chloride (HCl) | 4M | 1,4-Dioxane | Room Temperature | 30 min - 4 hours |
Data compiled from multiple sources.[1][4][6]
Table 2: Common Scavengers for Boc Deprotection
| Scavenger | Typical Concentration (v/v) | Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5% | General scavenger, protects Trp |
| Water | 2.5 - 5% | Used in combination with other scavengers |
| Thioanisole | 5% | Protects Met residues |
| 1,2-Ethanedithiol (EDT) | 2.5% | Protects sulfur-containing residues |
Data compiled from multiple sources.[5]
Experimental Protocols
Protocol 1: Standard Boc Deprotection of a PEGylated Compound using TFA/DCM
This protocol outlines a general procedure for the deprotection of a Boc-protected PEGylated compound.
Methodology:
-
Dissolve the Boc-protected PEGylated compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M.[1]
-
Cool the solution to 0°C in an ice bath.[1]
-
Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[1]
-
If necessary, add scavengers such as triisopropylsilane (TIS) at a concentration of 2.5-5% (v/v).[1]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1][7]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1]
-
Co-evaporate with toluene (3 times) to remove residual TFA. The resulting TFA salt of the deprotected amine can be used directly in the next step or be further purified.[1]
Protocol 2: Work-up Procedures
The appropriate work-up procedure will depend on the properties of your deprotected compound.
Aqueous Work-up (for water-insoluble products):
-
Dilute the reaction mixture with an organic solvent.
-
Wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid and remove the TFA salt.[1][4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[4]
Precipitation (for products that precipitate):
-
Add a non-polar solvent like diethyl ether to the reaction mixture to precipitate the deprotected PEG-linker, often as an ammonium (B1175870) salt.[1]
-
Collect the precipitate by filtration.
Protocol 3: Monitoring Deprotection by HPLC
For quantitative analysis of the reaction progress.
-
At various time points, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot, for instance, by diluting it in a mobile phase containing a neutralizing agent.
-
Inject the quenched sample into a suitable HPLC system (e.g., a reverse-phase C18 column).
-
Analyze the chromatogram to determine the relative peak areas of the starting material, product, and any byproducts.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Poly(ethylene glycol)-Based Peptidomimetic “PEGtide” of Oligo-Arginine Allows for Efficient siRNA Transfection and Gene Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in Bioconjugation
Welcome to the technical support center for bioconjugation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to steric hindrance in their conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of bioconjugation?
A: Steric hindrance refers to the spatial arrangement of atoms or groups that obstructs a chemical reaction.[1] In bioconjugation, this happens when the 3D structure of a biomolecule (like a protein) or the bulkiness of a payload molecule prevents the desired chemical linkage from forming efficiently at a target site.[1] This can be caused by the target amino acid being buried within the protein's structure or shielded by other parts of the molecule.[1]
Q2: What are the common signs that steric hindrance is impacting my experiment?
A: Key indicators of steric hindrance include:
-
Low or no conjugation yield: The final amount of your desired bioconjugate is much lower than expected.[1][2]
-
Incomplete reactions: Even with excess reagents, the biomolecule does not become fully conjugated.[1]
-
Lack of site-specificity: The conjugation occurs at unintended, more accessible sites rather than the target location.[1]
-
Protein aggregation: Modification at easily accessible sites can sometimes alter the protein's properties, leading to aggregation and precipitation.[1]
Q3: What are the primary strategies to overcome steric hindrance?
A: The most effective strategies involve creating more space for the reaction to occur or choosing a more accessible reaction site. This can be achieved by:
-
Introducing a spacer arm: Use a crosslinker with a longer, more flexible spacer, such as a polyethylene (B3416737) glycol (PEG) linker, to increase the distance between the two molecules being conjugated.[1][3]
-
Optimizing linker length: Systematically testing linkers of various lengths can help identify the optimal distance needed for efficient conjugation without negatively affecting the biomolecule's function.[1][4]
-
Employing site-specific conjugation: Genetically engineering the protein to introduce a reactive amino acid (like cysteine) at a solvent-exposed, non-critical location can provide a clear, accessible point for conjugation.[1][5][6]
-
Using smaller reagents: When possible, choosing smaller, less bulky labeling reagents can reduce spatial interference.[1]
Q4: How do I choose the right linker to minimize steric hindrance?
A: The choice of linker is critical and depends on the specific molecules involved.[7] Longer, hydrophilic linkers like PEG are often used to increase the distance between the conjugated partners and improve the solubility of the final product.[1][8] The optimal linker length must often be determined empirically, as a linker that is too short may not overcome the steric clash, while one that is too long could potentially wrap around the biomolecule and interfere with its function.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during bioconjugation that may be caused by steric hindrance.
Problem 1: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Inaccessible Reactive Site: The target amino acid (e.g., lysine (B10760008), cysteine) is buried within the protein's 3D structure or shielded by neighboring residues.[1][10] | 1. Use a Longer Linker: Employ a crosslinker with a long and flexible spacer arm (e.g., PEG4, PEG8, PEG12) to provide greater reach to the reactive site.[1][8] 2. Mild Denaturation: In some cases, using a mild, reversible denaturant can temporarily unfold the protein and expose the target residue. This must be done carefully to avoid permanent damage to the protein.[1][10] 3. Site-Directed Mutagenesis: If the protein's structure is known, mutate a surface-exposed, non-essential amino acid to a reactive one (e.g., cysteine) to create an accessible conjugation handle.[1][5][6] |
| Steric Clash Between Bulky Molecules: Both the biomolecule and the molecule to be conjugated are large, preventing their reactive groups from getting close enough to react.[1] | 1. Optimize Linker Length: Experiment with a range of linker lengths to find the ideal separation distance.[1][4] 2. Change Conjugation Site: Move the conjugation site to a less crowded region of the biomolecule, away from other bulky domains.[11] |
| Incorrect Reaction Conditions: Suboptimal pH, temperature, or buffer components can exacerbate steric issues or lead to low yield for other reasons. | 1. Optimize pH: Ensure the pH of the reaction buffer is optimal for the specific chemistry being used (e.g., pH 6.5-7.5 for maleimide-thiol reactions, pH 7-8 for NHS esters).[2] 2. Adjust Molar Ratio: Increase the molar excess of the smaller molecule to drive the reaction forward. A 10- to 20-fold molar excess is often a good starting point.[2][10] |
Problem 2: Loss of Biological Activity After Conjugation
| Possible Cause | Recommended Solution |
| Conjugation at or Near an Active Site: The linker or payload is sterically blocking a critical binding site or inducing a conformational change that inactivates the biomolecule. | 1. Use Site-Specific Conjugation: Engineer a unique conjugation site away from the active or binding regions of the protein.[2][5] This provides precise control over the conjugation location. 2. Use a Longer, Rigid Linker: A longer linker can position the payload further away from the functional domains. A more rigid linker may prevent the payload from folding back and interacting with the biomolecule. |
| Conformational Changes: The conjugation process itself induces changes in the protein's structure, leading to a loss of function.[9] | 1. Milder Reaction Conditions: Perform the conjugation at a lower temperature (e.g., 4°C) for a longer period to minimize the risk of denaturation.[2][9] 2. Characterize the Conjugate: Use techniques like circular dichroism (CD) spectroscopy to check for changes in the protein's secondary and tertiary structure after conjugation.[9] |
Data Presentation: Impact of Linker Length
Quantitative data from multiple studies shows that linker length significantly impacts the properties of bioconjugates. The following tables summarize these effects.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Linker Length | Clearance (mL/day/kg) | Summary |
| PEG4 | 10.5 | Shorter linkers can lead to faster clearance, potentially due to increased hydrophobicity and aggregation. |
| PEG8 | 8.2 | Intermediate linkers often provide a balance of stability and favorable pharmacokinetics. |
| PEG12 | 6.5 | Longer, hydrophilic linkers generally decrease clearance rates, prolonging the conjugate's circulation time.[8] |
| Data synthesized from a study on non-binding IgG conjugated to MMAE with a Drug-to-Antibody Ratio (DAR) of 8.[8] |
Table 2: Effect of Linker Length on Receptor Binding Affinity
| Compound | Linker | IC50 (nM) | Summary |
| RM26-PEG2-NOTA | PEG2 | 1.8 ± 0.2 | In this specific receptor-ligand interaction, shorter linkers resulted in higher binding affinity (lower IC50). |
| RM26-PEG3-NOTA | PEG3 | 2.5 ± 0.3 | This suggests that for some systems, a more constrained conformation is beneficial and that longer linkers do not always improve performance.[8] |
| Data from a study on natGa-NOTA-PEGn-RM26 binding to the Gastrin-Releasing Peptide Receptor (GRPR).[8] |
Experimental Protocols
Protocol 1: General Workflow for Amine-Reactive Conjugation Using an NHS Ester
This protocol describes a common method to conjugate a molecule containing an N-hydroxysuccinimide (NHS) ester to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4).[2]
-
NHS ester-functionalized molecule.
-
Anhydrous organic solvent (e.g., DMSO or DMF).[2]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[2]
-
Purification column (e.g., size-exclusion chromatography).[2]
Procedure:
-
Prepare Protein: Ensure the protein is in an amine-free buffer at a known concentration.
-
Prepare NHS Ester: Immediately before use, dissolve the NHS ester in DMSO or DMF to create a concentrated stock solution.[2][9]
-
Reaction: Add the desired molar excess (e.g., 10-20 fold) of the NHS ester solution to the protein solution while mixing gently.[9]
-
Incubation: Let the reaction proceed for 1 hour at room temperature or 2-4 hours at 4°C.[2]
-
Quenching: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS ester. Incubate for 15-30 minutes.[2]
-
Purification: Purify the conjugate to remove unreacted reagents and byproducts using a size-exclusion column equilibrated with the desired storage buffer.[2]
-
Characterization: Analyze the final conjugate using UV-Vis spectroscopy to determine the degree of labeling and SDS-PAGE to confirm conjugation.[2]
Protocol 2: Site-Specific Conjugation via Engineered Cysteine
This protocol outlines the steps for conjugating a maleimide-functionalized molecule to a specific cysteine residue that has been introduced into a protein via site-directed mutagenesis.
Materials:
-
Cysteine-engineered protein in a thiol-free buffer (e.g., PBS, pH 7.2).
-
Reducing agent (e.g., TCEP).
-
Maleimide-functionalized molecule.
-
Desalting column.
-
Quenching reagent (e.g., free cysteine or β-mercaptoethanol).[2]
Procedure:
-
Protein Reduction: If the engineered cysteine has formed a disulfide bond, reduce it by adding a 10-20 fold molar excess of TCEP. Incubate for 30-60 minutes at room temperature.[2][10]
-
Remove Reducing Agent: Immediately remove the TCEP using a desalting column. This is a critical step, as residual TCEP will react with the maleimide (B117702) reagent.[2][10]
-
Reaction: Add a 10-20 fold molar excess of the maleimide-functionalized molecule to the reduced protein solution.[2]
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature.[2]
-
Quenching: Add a quenching reagent to consume any unreacted maleimide.[2]
-
Purification: Purify the conjugate using size-exclusion or ion-exchange chromatography.
-
Characterization: Confirm site-specific conjugation and purity using mass spectrometry and HPLC.[2]
Visualizations
Caption: Troubleshooting workflow for addressing low bioconjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Site-selective modification strategies in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00310G [pubs.rsc.org]
Technical Support Center: Purification of N-(Azido-PEG3)-N-bis(PEG3-Boc) Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of N-(Azido-PEG3)-N-bis(PEG3-Boc) and its subsequent conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of N-(Azido-PEG3)-N-bis(PEG3-Boc) that influence its purification?
A1: N-(Azido-PEG3)-N-bis(PEG3-Boc) is a trifunctional, branched polyethylene (B3416737) glycol (PEG) linker. Its purification is influenced by the hydrophilic PEG chains, the reactive terminal azide (B81097) group, and the bulky, hydrophobic tert-butyloxycarbonyl (Boc) protecting groups. The combination of hydrophilic and hydrophobic moieties can lead to amphiphilic behavior, which may cause challenges such as aggregation or unusual chromatographic behavior.
Q2: What are the most common impurities encountered during the synthesis and purification of this type of PEG linker?
A2: Common impurities may include starting materials, incompletely reacted intermediates, and side products from the reaction, such as species with incomplete PEGylation or undesired side reactions involving the azide or Boc groups. For instance, partial hydrolysis of the Boc groups or side reactions of the azide can occur.
Q3: Which chromatographic techniques are most effective for purifying N-(Azido-PEG3)-N-bis(PEG3-Boc)?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used method for purifying PEGylated compounds.[1] The separation is based on the hydrophobicity of the molecule, and the Boc groups provide a significant hydrophobic handle for retention on a C18 or C8 column. Size-exclusion chromatography (SEC) can also be employed to separate the desired product from smaller impurities or larger aggregates.
Q4: How does the purification strategy change after conjugating the N-(Azido-PEG3)-N-bis(PEG3-Boc) linker to a biomolecule?
A4: After conjugation, the purification strategy will largely depend on the properties of the conjugated molecule (e.g., protein, peptide, or small molecule). For larger biomolecules like proteins, techniques such as size-exclusion chromatography (SEC) or dialysis are effective for removing the smaller, unreacted PEG linker.[2] For smaller conjugate molecules, RP-HPLC will likely remain the method of choice, though the elution conditions will need to be re-optimized.
Q5: What analytical methods can be used to assess the purity of the final product?
A5: The purity of the final product can be assessed using a combination of analytical techniques. High-performance liquid chromatography (HPLC) with UV or mass spectrometric (MS) detection is ideal for determining the percentage of the main component and detecting impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure, and mass spectrometry (e.g., ESI-MS or MALDI-TOF) will confirm the molecular weight of the purified compound.
Troubleshooting Guides
Problem 1: Poor Separation or Broad Peaks During RP-HPLC Purification
| Possible Cause | Suggested Solution |
| Inappropriate Column Chemistry | For PEGylated compounds, C18 or C8 columns are generally suitable. Experiment with different column stationary phases to optimize selectivity. |
| Suboptimal Mobile Phase Composition | Optimize the gradient of the organic solvent (typically acetonitrile) in water. The addition of a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1%) can improve peak shape.[1] |
| Compound Aggregation | The amphiphilic nature of the PEG linker can lead to aggregation. Try reducing the sample concentration or adding a small amount of organic solvent to the sample before injection. |
| Polydispersity of PEG Chains | If the starting PEG materials are not monodisperse, this will lead to a broader peak in the final product. The use of discrete PEG (dPEG®) linkers can mitigate this issue.[3] |
Problem 2: Low Recovery of the Purified Product
| Possible Cause | Suggested Solution |
| Non-specific Binding to Chromatographic Media | The hydrophobicity of the Boc groups can lead to strong binding to the stationary phase. Ensure the mobile phase has sufficient organic solvent in the final step to elute the compound completely. Consider using a different stationary phase. |
| Product Precipitation | The purified compound may have limited solubility in the collection fractions. Consider collecting fractions into a solvent that ensures solubility or lyophilizing the fractions immediately. |
| Adsorption to Vials or Tubing | PEGylated molecules can sometimes adsorb to surfaces. Using low-binding tubes and minimizing transfer steps can help. |
Data Presentation
Table 1: Physical and Chemical Properties of Structurally Similar Commercially Available Linkers
| Product Name | Molecular Weight ( g/mol ) | Purity | CAS Number |
| N-(Azido-PEG3)-N-Boc-PEG3-acid | 522.6 | >95% | 2112731-52-7[4] |
| N-Boc-N-bis(PEG3-azide) | 519.6 | >96% | 1258939-38-6[5] |
| N-(Boc-PEG3)-N-bis(PEG3-acid) | 700.8 | >97% | 2055042-61-8 |
| N-(Azido-PEG3)-N-(PEG3-NH-Boc)-PEG3-t-butyl ester | 753.9 | >98% | Not Available[6] |
Experimental Protocols
General Protocol for RP-HPLC Purification of N-(Azido-PEG3)-N-bis(PEG3-Boc)
This protocol is a general guideline and should be optimized for your specific system and purity requirements.
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage over a suitable time (e.g., 5% to 95% B over 30 minutes). The exact gradient will need to be determined based on the retention of the compound.
-
Flow Rate: A typical flow rate for an analytical or semi-preparative column is 1-5 mL/min.
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., 210-220 nm for the amide bonds).
-
Sample Preparation: Dissolve the crude product in a minimal amount of a solvent compatible with the mobile phase, such as a mixture of water and acetonitrile.
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Analysis and Pooling: Analyze the purity of the collected fractions by analytical HPLC. Pool the fractions with the desired purity.
-
Solvent Removal: Remove the solvent, typically by lyophilization, to obtain the purified product.
Mandatory Visualization
References
Validation & Comparative
A Researcher's Guide to Confirming Boc Deprotection by ¹H NMR Spectroscopy
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, prized for its stability and facile cleavage under acidic conditions.[1][2] Verifying the complete removal of the Boc group is a critical checkpoint in multi-step synthetic pathways. Among the analytical techniques available, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy offers the most definitive and structurally informative data for confirming successful Boc deprotection.[1] This guide provides a comparative overview of NMR analysis against other methods, supported by experimental data and protocols, to aid researchers in this crucial analytical step.
Comparison of Analytical Methods for Boc Deprotection
While techniques like Thin Layer Chromatography (TLC) and Mass Spectrometry (MS) can indicate the consumption of starting material and formation of the product, ¹H NMR spectroscopy provides unambiguous evidence of the structural changes occurring during deprotection.
| Analytical Method | Principle | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | Measures the magnetic environment of protons. | Provides unequivocal evidence of the disappearance of the tert-butyl group. Allows for monitoring reaction completion by observing the disappearance of the Boc proton signal and shifts in adjacent proton signals.[1][3] Quantitative. | Requires a relatively pure sample. The resulting amine (N-H) proton signal can be broad or difficult to observe.[1][3] |
| ¹³C NMR Spectroscopy | Measures the magnetic environment of carbon atoms. | Confirms the disappearance of the carbonyl and quaternary carbons of the Boc group.[4] | Less sensitive than ¹H NMR, requiring more sample or longer acquisition times. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Can show the disappearance of the C=O stretch of the carbamate (B1207046) (around 1680-1720 cm⁻¹) and the appearance of N-H stretches of the free amine (around 3300-3500 cm⁻¹).[3] | Less precise for determining reaction completion compared to NMR. Overlapping signals can complicate interpretation. |
| Thin Layer Chromatography (TLC) | Separates components of a mixture based on polarity. | Simple, fast, and inexpensive method to monitor the progress of the reaction by observing the disappearance of the starting material spot and the appearance of a new, typically more polar, product spot.[3] | Does not provide structural confirmation. Co-elution of starting material and product can be misleading. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Confirms the mass of the deprotected product. | Does not provide information about the completeness of the reaction. Isomeric impurities cannot be distinguished. |
¹H NMR Spectral Changes Upon Boc Deprotection
The successful removal of the Boc group leads to distinct and predictable changes in the ¹H NMR spectrum. The most telling indicator is the complete disappearance of the large singlet corresponding to the nine equivalent protons of the tert-butyl group.
| Proton | Typical Chemical Shift (ppm) - Boc-Protected | Typical Chemical Shift (ppm) - Deprotected | Multiplicity | Integration |
| tert-butyl (Boc) H | ~1.4 - 1.5[5][6] | Absent | Singlet | 9H |
| Amine N-H | ~4.5 - 5.5 (can be broad)[7] | Variable, often broad (can exchange with D₂O)[1][3] | Broad Singlet | 1H or 2H |
| α-Protons (adjacent to N) | Shifted downfield (e.g., ~3.0-4.0 ppm) | Shifted upfield relative to the protected state | Dependent on structure | Varies |
Experimental Protocol: Boc Deprotection and NMR Analysis
This protocol outlines a general procedure for the deprotection of a Boc-protected amine using trifluoroacetic acid (TFA) and subsequent analysis by ¹H NMR.
Materials
-
Boc-protected amine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
-
Standard laboratory glassware and rotary evaporator
Procedure: Boc Deprotection
-
Dissolution: Dissolve the Boc-protected amine in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (typically 5-10 equivalents) to the stirred solution.[8] Caution: TFA is corrosive and should be handled in a fume hood. The reaction often produces CO₂, so the system should not be sealed.[8][9]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by TLC until the starting material is fully consumed.[3]
-
Work-up:
-
Remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with DCM several times can help remove residual TFA.[10]
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude deprotected amine.
-
Procedure: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve a small amount (5-10 mg) of the dried, crude product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube.
-
Homogenization: Gently mix the solution to ensure it is homogeneous.
-
NMR Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Analyze the spectrum for the key indicators of successful deprotection:
Visualizing the Workflow
The following diagram illustrates the logical workflow for confirming Boc deprotection using NMR spectroscopy.
Caption: Workflow for Boc deprotection and confirmation by ¹H NMR analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. BOC Protection and Deprotection [cn.bzchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
A Head-to-Head Comparison: Branched vs. Linear PEG Linkers for Drug Delivery
In the realm of drug delivery, the architecture of polyethylene (B3416737) glycol (PEG) linkers plays a pivotal role in modulating the therapeutic efficacy and pharmacokinetic profile of conjugated drugs. The choice between a linear and a branched PEG linker can significantly influence a drug's solubility, stability, in vivo circulation time, and ultimately, its therapeutic outcome. This guide provides an objective comparison of branched versus linear PEG linkers, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Physicochemical Properties: A Structural Divergence
Linear PEG linkers consist of a single, unbranched chain of ethylene (B1197577) glycol units, offering a straightforward and predictable molecular structure.[1] In contrast, branched PEG linkers feature multiple PEG arms extending from a central core, resulting in a more complex, three-dimensional architecture.[] This fundamental structural difference has profound implications for their respective physicochemical properties.
Branched PEGs generally exhibit a more compact and globular structure compared to their linear counterparts of similar molecular weight, which can lead to increased solubility in both aqueous and organic solvents.[] Furthermore, the branched structure can provide a superior shielding effect for the conjugated drug, potentially leading to enhanced stability.[4][5]
Caption: Structural comparison of linear and branched PEG linkers.
Pharmacokinetic Profiles: The Impact of Architecture on In Vivo Fate
The architecture of the PEG linker significantly influences the pharmacokinetic behavior of the conjugated drug, affecting its circulation half-life, tissue distribution, and clearance rate.[6]
Circulation Half-Life: Branched PEG linkers often lead to a more significant increase in the hydrodynamic radius of the conjugate compared to linear PEGs of the same molecular weight.[7] This larger size can reduce renal clearance, resulting in a prolonged circulation half-life in vivo.[][8] Studies have shown that antibody-drug conjugates (ADCs) with a branched PEG configuration demonstrate slower clearance rates and higher plasma concentrations over time compared to their linear counterparts.[4]
Tissue Distribution and Uptake: The "stealth" properties conferred by PEGylation, which reduce recognition by the immune system, can be enhanced by a branched structure.[9] Densely packed, branched PEG coatings on nanoparticles have been shown to be more effective at reducing protein adsorption compared to linear PEG coatings, which can influence their interaction with cells and subsequent uptake.[10][11] However, the impact on cellular uptake can be cell-type dependent. While some studies show similar cellular uptake for nanoparticles coated with linear and branched PEGs in certain cell lines, others suggest that high-density branched PEG coatings may increase diffusion through the extracellular matrix.[10][11]
| Parameter | Linear PEG Linker | Branched PEG Linker | Reference |
| Hydrodynamic Radius | Smaller for the same molecular weight | Larger for the same molecular weight | [7] |
| In Vivo Half-Life | Generally shorter | Generally longer due to reduced renal clearance | [][4] |
| Protein Adsorption | Effective at reducing protein adsorption | More significant reduction in protein adsorption | [10][11] |
| Cellular Uptake | Variable, cell-type dependent | Variable, cell-type dependent; may enhance diffusion | [10][11] |
Drug Loading and Stability: Balancing Capacity and Steric Hindrance
Drug Loading: A key advantage of branched PEG linkers is their potential for higher drug loading.[1] Their multi-arm structure provides multiple attachment points for drug molecules, which can be particularly beneficial for antibody-drug conjugates (ADCs) where a higher drug-to-antibody ratio (DAR) is desired for enhanced potency.[4] Linear PEGs, with typically one or two functional ends, offer more limited drug loading capacity.[1]
Stability: The increased steric hindrance provided by the branched architecture can offer better protection to the conjugated drug from enzymatic degradation, leading to enhanced stability in biological environments.[5][12] However, this same steric hindrance can sometimes negatively impact the biological activity of the drug by impeding its interaction with its target.[7][]
| Feature | Linear PEG Linker | Branched PEG Linker | Reference |
| Drug Loading Capacity | Lower, typically 1-2 drug molecules per linker | Higher, multiple attachment points for multivalent conjugation | [1][4] |
| Enzymatic Stability | Provides some protection | Offers enhanced protection due to greater steric hindrance | [5][12] |
| Potential for Steric Hindrance | Lower | Higher, may impact drug-target binding | [7][] |
Immunogenicity: The "PEG Dilemma"
While PEG is generally considered non-immunogenic, the formation of anti-PEG antibodies has been observed in some cases, which can lead to accelerated clearance of the PEGylated drug and reduced efficacy.[14][15] The architecture of the PEG linker may play a role in its immunogenic potential. Some studies suggest that branched PEGs might offer superior shielding and thus be less immunogenic.[16] However, other research indicates that the branching of PEG may not have a significant effect on the anti-PEG immune response.[14][17] The immunogenicity of PEGylated drugs is a complex issue influenced by various factors, including the nature of the conjugated protein, the extent of PEGylation, and the molecular weight of the PEG.[14][17]
Experimental Protocols
To aid in the replication and validation of findings, below are summarized methodologies for key experiments used to compare linear and branched PEG linkers.
Determination of Hydrodynamic Radius
Method: Size Exclusion Chromatography (SEC)
Protocol:
-
Prepare solutions of the PEGylated molecules (e.g., proteins, nanoparticles) in a suitable mobile phase (e.g., phosphate-buffered saline).
-
Calibrate the SEC column using a set of protein or polymer standards with known hydrodynamic radii.
-
Inject the sample onto the SEC column.
-
Monitor the elution profile using a detector (e.g., UV-Vis or refractive index detector).
-
Determine the retention time of the sample and calculate its hydrodynamic radius based on the calibration curve.[7]
In Vivo Pharmacokinetic Analysis
Method: Animal Model (e.g., mice or rats)
Protocol:
-
Administer the PEGylated drug conjugate (with either linear or branched linker) to the animal model via a specific route (e.g., intravenous injection).
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48 hours).
-
Process the blood samples to isolate plasma or serum.
-
Quantify the concentration of the drug conjugate in the plasma/serum samples using an appropriate analytical method (e.g., ELISA, LC-MS/MS).
-
Plot the plasma concentration versus time and calculate pharmacokinetic parameters such as half-life (t1/2), area under the curve (AUC), and clearance (CL).[18]
Cellular Uptake Studies
Method: In Vitro Cell Culture
Protocol:
-
Culture the target cells (e.g., cancer cells, macrophages) in appropriate cell culture plates.
-
Treat the cells with fluorescently labeled PEGylated nanoparticles (with either linear or branched linkers) at a specific concentration.
-
Incubate the cells for various time points (e.g., 1, 4, 24 hours).
-
Wash the cells to remove any unbound nanoparticles.
-
Quantify the cellular uptake of the nanoparticles using methods such as flow cytometry or fluorescence microscopy.[10][11]
Caption: Experimental workflow for comparing ADC efficacy.
Conclusion: A Tailored Approach to Linker Selection
The choice between linear and branched PEG linkers is not a one-size-fits-all decision and is highly dependent on the specific drug, its intended application, and the desired therapeutic outcome.[7]
Branched PEG linkers may be advantageous when:
-
A longer circulation half-life is a primary objective.
-
Higher drug loading is required to enhance potency.
-
Maximizing the shielding of the drug to improve stability and reduce immunogenicity is critical.
Linear PEG linkers may be a more suitable choice when:
-
A simpler, more predictable molecular behavior is preferred.[1]
-
Minimizing steric hindrance to preserve the biological activity of the conjugated drug is crucial.
-
A more cost-effective and straightforward synthesis is desired.[1]
Ultimately, the optimal linker architecture must be determined empirically for each specific drug candidate through rigorous in vitro and in vivo evaluation. The data and protocols presented in this guide provide a foundational framework to inform this critical decision-making process in the development of next-generation drug delivery systems.
References
- 1. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High-Density Branched PEGylation for Nanoparticle Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 14. Effect Of Protein Immunogenicity And PEG Size And Branching On The Anti-PEG Immune Response To PEGylated Proteins [sinopeg.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Stability of Conjugates with N-(Azido-PEG3)-N-bis(PEG3-Boc): A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of bioconjugates is paramount to achieving desired therapeutic or diagnostic outcomes. The choice of linker is a critical determinant of a conjugate's stability, efficacy, and pharmacokinetic profile. This guide provides a comparative assessment of the stability of conjugates formed with the trifunctional linker, N-(Azido-PEG3)-N-bis(PEG3-Boc), and its alternatives. While direct stability data for this specific linker is limited in publicly available literature, this guide draws upon data from structurally similar branched PEG linkers and compares the inherent stability of the conjugation chemistries it enables.
The N-(Azido-PEG3)-N-bis(PEG3-Boc) linker offers a versatile platform for creating complex bioconjugates. Its azide (B81097) group allows for the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[1][2] The Boc-protected amine provides a latent functional group that can be deprotected for subsequent modifications, and the overall branched PEG structure can enhance solubility and provide spatial control.[3][4]
Performance Comparison: Branched PEG-Azide Linkers vs. Alternatives
The stability of a bioconjugate is influenced by the nature of the linker and the chemistry used for its attachment to biomolecules. Branched PEG linkers are increasingly utilized to create conjugates with high drug-to-antibody ratios (DARs) and improved pharmacokinetic profiles compared to their linear counterparts.[5]
Table 1: Comparison of Linker Architectures and Chemistries
| Linker Type | Conjugation Chemistry | Resulting Linkage | In Vitro/In Vivo Stability | Key Considerations |
| Branched PEG-Azide | Azide-Alkyne Cycloaddition (Click Chemistry) | 1,2,3-Triazole | High | The resulting triazole ring is highly stable under physiological conditions.[6] The branched structure can shield the payload and improve pharmacokinetics.[5] |
| Linear PEG-Maleimide | Michael Addition | Thiosuccinimide ether | Variable | Prone to retro-Michael reaction, leading to deconjugation, especially in the presence of endogenous thiols like glutathione. Stability can be improved by hydrolysis of the succinimide (B58015) ring. |
| Linear PEG-Bromoacetamide | Nucleophilic Substitution | Thioether | High | Forms a stable carbon-sulfur bond that is less susceptible to exchange reactions with endogenous thiols compared to maleimides.[7] |
| Peptide Linkers | Amide bond formation | Amide | Variable | Susceptible to enzymatic cleavage depending on the peptide sequence. Can be designed for controlled release. |
Experimental Protocols
To assess the stability of conjugates formed with N-(Azido-PEG3)-N-bis(PEG3-Boc), a series of well-defined experiments are necessary. The following protocols provide a framework for evaluating conjugate stability in relevant biological media.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of the bioconjugate in human plasma over time.
Materials:
-
Test bioconjugate
-
Human plasma (freshly prepared with anticoagulant)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) for protein precipitation
-
Internal standard (for LC-MS/MS analysis)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test bioconjugate in a suitable solvent (e.g., DMSO).
-
Spike the stock solution into pre-warmed human plasma to achieve the desired final concentration.
-
Incubate the plasma samples at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), aliquot a portion of the plasma sample.
-
Precipitate the plasma proteins by adding 3 volumes of ice-cold ACN containing an internal standard.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of intact bioconjugate remaining.
-
Calculate the percentage of intact conjugate at each time point relative to the 0-hour time point to determine the stability profile.
Protocol 2: Thermal Stability Assessment using Differential Scanning Fluorimetry (DSF)
Objective: To assess the impact of conjugation on the thermal stability of a protein.
Materials:
-
Unconjugated protein
-
PEGylated protein conjugate
-
SYPRO Orange dye
-
Real-time PCR instrument with a thermal ramping capability
Procedure:
-
Prepare solutions of the unconjugated protein and the PEGylated conjugate at the same concentration in a suitable buffer.
-
Add SYPRO Orange dye to each protein solution.
-
Load the samples into a 96-well PCR plate.
-
Use a real-time PCR instrument to gradually increase the temperature (e.g., from 25°C to 95°C).
-
Monitor the fluorescence of the SYPRO Orange dye, which increases as the protein unfolds and exposes its hydrophobic core.
-
The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined from the resulting fluorescence curve. An increase in Tm for the conjugated protein indicates enhanced thermal stability.
Mandatory Visualizations
Logical Workflow for PROTAC Development
The trifunctional nature of N-(Azido-PEG3)-N-bis(PEG3-Boc) makes it a suitable linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). The following diagram illustrates a typical workflow for the development and evaluation of a PROTAC.[8][9][10]
PROTAC Development and Evaluation Workflow.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The mechanism of action for a PROTAC involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.
Mechanism of PROTAC-mediated protein degradation.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Branched PEG DBCO | AxisPharm [axispharm.com]
- 4. Branched PEG Azide | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. wmocollege.ac.in [wmocollege.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Hydrodynamic Radius of Proteins Conjugated with Branched PEG Linkers
The conjugation of polyethylene (B3416737) glycol (PEG) to proteins, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of proteins. This modification can improve a protein's solubility, stability, and circulation half-life, while reducing its immunogenicity. The architecture of the PEG linker, whether linear or branched, can significantly influence the physicochemical properties of the resulting conjugate, particularly its hydrodynamic radius (Rh). This guide provides a comparative analysis of the hydrodynamic radius of proteins conjugated with branched PEG linkers versus linear alternatives, supported by experimental data and detailed methodologies.
Comparison of Hydrodynamic Radii
The hydrodynamic radius of a molecule is a critical parameter that influences its in vivo behavior, including its circulation time and renal clearance. An increase in hydrodynamic radius can lead to a longer half-life. The choice between a linear and a branched PEG linker of the same total molecular weight for protein conjugation can have nuanced effects on the resulting conjugate's hydrodynamic size.
While some studies suggest that there is no significant difference in the hydrodynamic radii of proteins modified with linear and branched PEGs of the same total molecular weight, others indicate that branched PEGs may lead to a more compact structure.[1] The following table summarizes experimental data on the hydrodynamic radii of native proteins and their PEGylated counterparts with both linear and branched linkers.
| Protein | Modification | Molecular Weight of PEG (kDa) | Hydrodynamic Radius (Rh) in nm | Fold Increase in Rh vs. Native | Reference |
| Human Serum Albumin (HSA) | Native | - | 3.5 (approx.) | - | |
| Linear PEG | 5 | 4.2 | 1.20 | ||
| Linear PEG | 10 | 5.18 | 1.48 | ||
| Linear PEG | 20 | 6.13 | 1.75 | ||
| Branched PEG | 20 | 6.41 | 1.83 | ||
| α-lactalbumin | Linear PEG | 20 | 5.23 | - | [2] |
| 4 x Linear PEG | 5 (total 20) | 5.30 | - | [2] | |
| Interferon-α-2b (IFN-α-2b) | Native | - | ~2 | - | [3] |
| Linear PEG | 10 | 5.7 | 2.85 | [3] | |
| Linear PEG | 20 | 7.4 | 3.70 | [3] | |
| Linear PEG | 30 | 9.1 | 4.55 | [3] | |
| Branched PEG | 45 | 9.6 | 4.80 | [3] |
Experimental Protocols
The determination of the hydrodynamic radius of protein-PEG conjugates is primarily achieved through two key experimental techniques: Size Exclusion Chromatography (SEC) and Dynamic Light Scattering (DLS).
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic volume.[4] Larger molecules elute earlier from the chromatography column than smaller ones.
Protocol for Determining Hydrodynamic Radius using SEC:
-
System Preparation: An AKTAFPLC liquid chromatography system or a similar HPLC/FPLC system is used.[2] The system is equipped with a UV detector (for protein detection at 280 nm) and a refractive index (RI) detector (for PEG detection).[2] A suitable SEC column, such as a Superdex 200 or similar, is equilibrated with the running buffer (e.g., phosphate-buffered saline, PBS).
-
Calibration: A calibration curve is generated by running a series of protein standards with known molecular weights and hydrodynamic radii (e.g., ribonuclease A, ovalbumin, conalbumin, and native HSA). The elution volume (or retention time) of each standard is recorded.
-
Sample Analysis: The protein-PEG conjugate sample is injected into the column and eluted with the running buffer at a constant flow rate (e.g., 0.8 mL/min). The elution profile is monitored using the UV and RI detectors.
-
Data Analysis: The elution volume of the protein-PEG conjugate is used to determine its hydrodynamic radius by interpolation from the calibration curve. The relationship between the distribution coefficient (Kav) and the logarithm of the molecular weight or hydrodynamic radius is used for this calculation.
Dynamic Light Scattering (DLS)
DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in solution to determine their size distribution.[5]
Protocol for Determining Hydrodynamic Radius using DLS:
-
Sample Preparation: The protein-PEG conjugate sample is diluted in a suitable buffer (e.g., saline) to an appropriate concentration (e.g., 0.01 mg/mL).[6] The sample should be filtered through a low-protein-binding filter (e.g., 0.22 µm) to remove any dust or large aggregates.
-
Instrument Setup: A DLS instrument, such as a Zetasizer Nano ZSP, is used.[7] The instrument parameters, including temperature (e.g., 25°C), laser wavelength, and scattering angle, are set.[6]
-
Measurement: The prepared sample is placed in a clean cuvette and inserted into the instrument. The instrument shines a laser beam through the sample and collects the scattered light at a specific angle.
-
Data Analysis: The instrument's software analyzes the fluctuations in the scattered light intensity to calculate the translational diffusion coefficient. This coefficient is then used to determine the hydrodynamic radius of the particles using the Stokes-Einstein equation.[7] The result is typically presented as a size distribution plot.
Visualizing the Conjugation Process
The following diagrams illustrate the conceptual difference between the conjugation of a protein with a linear versus a branched PEG linker.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. phenomenex.com [phenomenex.com]
- 5. unchainedlabs.com [unchainedlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. medium.com [medium.com]
- 8. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the In Vivo Maze: A Comparative Guide to Branched PEGylation for Enhanced Biomolecule Circulation
For researchers, scientists, and drug development professionals seeking to extend the in vivo half-life of therapeutic biomolecules, the architecture of polyethylene (B3416737) glycol (PEG) conjugates is a critical design parameter. This guide provides an objective comparison of branched versus linear PEGylation, supported by experimental data, detailed protocols, and visual workflows to inform strategic decisions in drug development.
Modification with PEG, or PEGylation, is a widely adopted strategy to improve the pharmacokinetic profiles of therapeutic biomolecules. By increasing the hydrodynamic size and masking the molecule from clearance mechanisms, PEGylation can significantly prolong in vivo circulation time. While linear PEGs have been the traditional choice, emerging evidence consistently demonstrates the superiority of branched PEG architectures in further extending the half-life of a variety of biomolecules.
Performance Comparison: Branched vs. Linear PEG
Experimental data across different classes of biomolecules, from proteins to nanoparticles, indicates that branched PEGs generally confer a longer circulation half-life compared to linear PEGs of the same total molecular weight. This advantage is attributed not only to a larger hydrodynamic radius but also to enhanced stability and more effective shielding from opsonization and subsequent uptake by the mononuclear phagocyte system (MPS).
Below is a summary of comparative in vivo circulation data for various biomolecules modified with linear and branched PEGs.
| Biomolecule | PEG Architecture | Total PEG Molecular Weight (kDa) | Reported In Vivo Half-life (t½) | Species | Fold-Increase in Half-life (Branched vs. Linear) |
| TNF Nanobody | Linear | 40 | Less than branched counterpart[1] | Mouse, Rat, Cynomolgus Monkey | Superior PK profile observed for branched PEG[1][2] |
| Branched (2-arm) | 40 | Superior to linear[1][2] | Mouse, Rat, Cynomolgus Monkey | ||
| Branched (4-arm) | 40 | Superior to linear and 2-arm branched[1][2] | Mouse, Rat, Cynomolgus Monkey | ||
| Single-Walled Carbon Nanotubes (SWCNTs) | Linear (DSPE-l-5kPEG) | 5 | 2.4 hours[3][4][5] | Mouse | |
| Branched (DSPE-br-7kPEG) | 7 | 5.4 hours[3][4][5] | Mouse | 2.25 | |
| Branched Polymer Coated | ~22 | up to 22.1 hours[3][4][5] | Mouse | 9.2 | |
| Interferon alfa-2a | Linear (PEG-Intron®) | 12 | Shorter than branched[1][2][6] | Human | |
| Branched (Pegasys®) | 40 | 50 hours (absorption half-life)[2][4] | Human | 10.9 (absorption half-life vs. linear) | |
| Recombinant Human Granulocyte Colony-Stimulating Factor (rhG-CSF) | Linear | 20 | Shorter than 30 kDa linear PEG[7] | Not Specified | |
| Linear | 30 | Longer than 20 kDa linear PEG, with 60% higher bioavailability[7] | Not Specified | ||
| Recombinant Human Erythropoietin (rHuEPO) | Unmodified | - | 4 hours[8] | Rabbit | |
| Branched (32 kDa) | 32 | 131 hours[8] | Rabbit | 32.75 | |
| Branched (40 kDa) | 40 | 119 hours[8] | Rabbit | 29.75 |
Experimental Protocols
Accurate evaluation of the in vivo circulation time of PEGylated biomolecules requires robust and reproducible experimental methodologies. Below are detailed protocols for the PEGylation of proteins using a common amine-reactive chemistry and for the subsequent determination of in vivo circulation half-life in a rodent model.
Protocol 1: Amine-Reactive PEGylation of a Therapeutic Protein
This protocol describes the conjugation of an N-hydroxysuccinimide (NHS)-activated PEG to primary amines (e.g., lysine (B10760008) residues) on a protein.
Materials:
-
Therapeutic Protein
-
NHS-activated PEG (linear or branched)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4 (amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Dialysis or desalting columns
-
Spectrophotometer
-
SDS-PAGE and size-exclusion chromatography (SEC-HPLC) equipment
Procedure:
-
Protein Preparation: If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using dialysis or a desalting column. Determine the precise protein concentration.
-
PEG Reagent Preparation: Allow the NHS-activated PEG reagent to warm to room temperature in a desiccator to prevent moisture condensation. Just before use, dissolve the calculated amount of the PEG reagent in a small volume of anhydrous DMSO or DMF. A 5- to 20-fold molar excess of PEG to protein is a common starting point.
-
PEGylation Reaction: Add the dissolved PEG reagent to the protein solution while gently stirring. The final concentration of the organic solvent should typically not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. Optimal incubation time and temperature may need to be determined empirically for each specific protein.
-
Quenching: Add the Quenching Buffer to the reaction mixture to react with any unreacted PEG-NHS ester. Incubate for 15-30 minutes.
-
Purification: Separate the PEGylated protein from unreacted PEG and unmodified protein using size-exclusion chromatography (SEC). The larger, PEGylated protein will elute earlier.
-
Characterization: Confirm successful PEGylation by observing a molecular weight shift on an SDS-PAGE gel. Assess the purity and aggregation state of the final product using SEC-HPLC.
Protocol 2: Determination of In Vivo Circulation Half-Life in Mice
This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of a PEGylated biomolecule in mice.
Materials:
-
PEGylated biomolecule
-
Control (unmodified) biomolecule
-
Sterile, pyrogen-free saline or other appropriate vehicle
-
Male or female mice (e.g., BALB/c or C57BL/6, age and weight matched)
-
Syringes and needles for intravenous (IV) injection
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
Centrifuge
-
Analytical method for quantifying the biomolecule in plasma (e.g., ELISA, fluorescence assay)
Procedure:
-
Animal Acclimation: Acclimate the mice to the housing conditions for at least one week before the experiment.
-
Dosing Solution Preparation: Prepare the dosing solutions of the PEGylated and control biomolecules in the vehicle at the desired concentration.
-
Administration: Administer a single intravenous (IV) bolus of the dosing solution to each mouse via the tail vein. The dose will depend on the specific biomolecule and its expected potency.
-
Blood Sampling: Collect blood samples (typically 20-50 µL) from a consistent site (e.g., retro-orbital sinus or saphenous vein) at predetermined time points. A typical sampling schedule might be: 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr, 48 hr, and 72 hr post-injection.
-
Plasma Preparation: Immediately process the blood samples to obtain plasma by centrifugation. Store the plasma samples at -80°C until analysis.
-
Quantification: Analyze the concentration of the biomolecule in the plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Plot the plasma concentration versus time data. Calculate the terminal half-life (t½) and other pharmacokinetic parameters using appropriate software and a non-compartmental or compartmental analysis model.
Visualizing the Process: Workflows and Pathways
To provide a clearer understanding of the experimental process and the biological fate of PEGylated biomolecules, the following diagrams were generated using Graphviz.
References
- 1. Comparison of peginterferon pharmacokinetic and pharmacodynamic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of peginterferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. ovid.com [ovid.com]
- 5. Pharmacokinetics of PEGylated Recombinant Human Erythropoietin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and pharmacokinetics and pharmacodynamics of pegylated interferon alfa-2a (40 kD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jppres.com [jppres.com]
comparative analysis of different protecting groups for amine functionalization
For Researchers, Scientists, and Drug Development Professionals
The strategic protection and deprotection of amine functional groups are fundamental to the successful execution of complex multi-step organic syntheses, particularly in the realms of peptide synthesis, natural product synthesis, and drug development. Amines are highly nucleophilic and basic, necessitating their temporary masking to prevent unwanted side reactions. The choice of an appropriate protecting group is critical and depends on the overall synthetic strategy, the presence of other functional groups, and the required reaction conditions for subsequent steps. This guide provides a comparative analysis of the most common amine protecting groups, offering experimental data and detailed protocols to inform your selection process.
Key Characteristics of Common Amine Protecting Groups
The ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functional groups within the molecule. The concept of "orthogonality" is crucial in complex syntheses, allowing for the selective removal of one protecting group in the presence of others.[1][2]
Carbamate-Based Protecting Groups
Carbamates are the most popular choice for amine protection due to their ease of installation, stability under a wide range of reaction conditions, and selective removal.[3] The most commonly employed carbamate (B1207046) protecting groups include tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).[3][4][5]
Sulfonamide-Based Protecting Groups
Sulfonamides, such as the p-Toluenesulfonyl (Tosyl or Ts) group, offer a highly stable protecting group option for amines.[6] The resulting sulfonamide is extremely robust and can withstand strongly acidic and reductive conditions.[6]
Comparative Data of Amine Protecting Groups
The following table summarizes the key characteristics and reaction conditions for the most common amine protecting groups.
| Protecting Group | Abbreviation | Protecting Reagent | Protection Conditions | Deprotection Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Base (e.g., TEA, NaOH, DMAP), Solvent (e.g., THF, DCM, water), Room Temperature[7][8][9] | Strong Acid (e.g., TFA, HCl)[4][7][8] | Stable to base, hydrogenolysis, and weak acids.[5] |
| Benzyloxycarbonyl | Cbz or Z | Benzyl (B1604629) chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃, Na₂CO₃), Solvent (e.g., THF/water), 0 °C to Room Temperature[1][10] | Catalytic Hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH)[4][10][11] | Stable to acidic and basic conditions.[10] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/water)[12][13] | Base (e.g., 20% Piperidine (B6355638) in DMF)[4][12][13] | Stable to acid and catalytic hydrogenation.[5][12] |
| p-Toluenesulfonyl | Tosyl or Ts | p-Toluenesulfonyl chloride (TsCl) | Base (e.g., Pyridine, NaOH) | Strongly acidic (e.g., HBr/AcOH) or reductive conditions (e.g., Na/NH₃, SmI₂)[6] | Very stable to a wide range of conditions.[6][14] |
Experimental Protocols
Boc-Protection of a Primary Amine
Reaction: R-NH₂ + (Boc)₂O → R-NH-Boc
Procedure:
-
Dissolve the amine (1.0 equiv.) in a suitable solvent such as a 1:1 mixture of water and tetrahydrofuran (B95107) (THF).[1]
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 equiv.) to the solution.[1]
-
Add a base, such as triethylamine (B128534) (TEA) or sodium hydroxide (B78521) (NaOH) (1.0-1.5 equiv.).[8]
-
Stir the reaction mixture at room temperature for 2-12 hours.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).[7]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-Boc protected amine.
Boc-Deprotection
Reaction: R-NH-Boc + Strong Acid → R-NH₃⁺ + Isobutylene + CO₂
Procedure:
-
Dissolve the N-Boc protected amine in dichloromethane (B109758) (DCM).[8]
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (typically a 25-50% solution in DCM).[7][8]
-
Stir the mixture at room temperature for 1-2 hours.[7]
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure. To remove residual TFA, the crude product can be azeotroped with toluene.[1]
Cbz-Protection of a Primary Amine
Reaction: R-NH₂ + Cbz-Cl → R-NH-Cbz
Procedure:
-
Dissolve the amine (1.0 equiv.) and sodium bicarbonate (2.0 equiv.) in a 2:1 mixture of THF and water.[1]
-
Cool the solution to 0 °C.
-
Add benzyl chloroformate (Cbz-Cl, 1.1-1.5 equiv.) dropwise while maintaining the temperature at 0 °C.[1]
-
Stir the solution at 0 °C for 2-4 hours and then allow it to warm to room temperature and stir for an additional 12-20 hours.[1]
-
Monitor the reaction by TLC.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Cbz-Deprotection by Hydrogenolysis
Reaction: R-NH-Cbz + H₂ (Pd/C) → R-NH₂ + Toluene + CO₂
Procedure:
-
Dissolve the N-Cbz protected amine in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Stir the suspension under a hydrogen atmosphere (1-3 bar) at room temperature.[7]
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Fmoc-Protection of a Primary Amine
Reaction: R-NH₂ + Fmoc-Cl → R-NH-Fmoc
Procedure:
-
Dissolve the amine (1.0 equiv.) in a 10% aqueous sodium carbonate solution.
-
Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.05 equiv.) in dioxane dropwise at 0 °C.
-
Stir the mixture vigorously at 0 °C for 1 hour and then at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture into cold water and extract with ethyl acetate.
-
Wash the organic layer with dilute acid and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Fmoc-Deprotection
Reaction: R-NH-Fmoc + Piperidine → R-NH₂ + Dibenzofulvene-piperidine adduct + CO₂
Procedure:
-
Dissolve the N-Fmoc protected amine in N,N-dimethylformamide (DMF).
-
Add a solution of 20% piperidine in DMF.[13]
-
Stir the reaction at room temperature for 30 minutes to 2 hours.[12]
-
Monitor the reaction by TLC.
-
Upon completion, evaporate the solvent under reduced pressure. The dibenzofulvene-piperidine adduct is typically removed during subsequent purification steps (e.g., chromatography or precipitation).[12]
Visualizing Protection and Deprotection Strategies
The following diagrams illustrate the general workflow for amine protection and deprotection, and a decision-making guide for selecting an appropriate protecting group.
Caption: General workflow for amine protection and deprotection.
Caption: Decision tree for selecting an amine protecting group.
Conclusion
The selection of an amine protecting group is a critical decision that can significantly impact the outcome of a synthetic sequence. By understanding the specific characteristics, stability profiles, and conditions for introduction and removal of common protecting groups like Boc, Cbz, Fmoc, and Tosyl, researchers can devise more efficient and robust synthetic strategies. This guide provides a foundational comparison to aid in this selection process, emphasizing the importance of orthogonality for the synthesis of complex molecules. For particularly sensitive substrates or intricate synthetic routes, further investigation into less common or specialized protecting groups may be warranted.
References
- 1. benchchem.com [benchchem.com]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Tosyl group - Wikipedia [en.wikipedia.org]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. jk-sci.com [jk-sci.com]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 12. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]
- 13. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 14. p-Toluenesulfonamides [organic-chemistry.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for N-(Azido-PEG3)-N-bis(PEG3-Boc)
Researchers and professionals in drug development handle a diverse array of chemical compounds, each with its own set of handling and disposal requirements. For N-(Azido-PEG3)-N-bis(PEG3-Boc), a molecule containing both an azide (B81097) group and Boc-protecting groups, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, grounded in established safety practices for handling hazardous organic azides.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the primary hazards associated with N-(Azido-PEG3)-N-bis(PEG3-Boc). The presence of the azide functional group introduces significant risks. Azides are acutely toxic if ingested, inhaled, or absorbed through the skin. Furthermore, they can form highly shock-sensitive and explosive metal azides upon contact with heavy metals such as lead, copper, silver, and mercury, which are commonly found in laboratory plumbing systems. Therefore, under no circumstances should waste containing this compound be poured down the drain [1].
Personal Protective Equipment (PPE) is mandatory when handling N-(Azido-PEG3)-N-bis(PEG3-Boc). This includes, but is not limited to:
-
Eye Protection: Safety glasses or splash goggles must be worn[1].
-
Hand Protection: Appropriate chemical-resistant gloves are required. Given the toxicity of azides, consider double gloving[1].
-
Body Protection: A lab coat must be worn to protect against skin contact[1].
All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure[1][2].
Hazard Summary
For a quick reference, the following table summarizes the key hazards associated with organic azides, which are applicable to N-(Azido-PEG3)-N-bis(PEG3-Boc).
| Hazard Type | Description | Mitigation Measures |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin[3][4]. | Wear appropriate PPE (gloves, lab coat, eye protection). Handle in a chemical fume hood. |
| Explosion Hazard | Can form highly explosive metal azides with heavy metals (e.g., lead, copper). Avoid contact with acids, which can form toxic and explosive hydrazoic acid[5]. | Do not dispose of down the drain. Use non-metallic containers and utensils[5]. Segregate from acidic waste[5]. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects[3]. | Prevent release to the environment. Dispose of as hazardous waste[3]. |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of N-(Azido-PEG3)-N-bis(PEG3-Boc) involves chemical deactivation of the azide group, followed by disposal as hazardous waste. This protocol is intended for dilute solutions (≤ 5% concentration). For pure compounds or concentrated mixtures, direct disposal as hazardous waste without chemical treatment is the required route.
Experimental Protocol: Chemical Deactivation of Dilute N-(Azido-PEG3)-N-bis(PEG3-Boc) Waste
Objective: To safely neutralize the hazardous azide functionality in dilute waste solutions prior to final disposal.
Materials:
-
Dilute waste solution of N-(Azido-PEG3)-N-bis(PEG3-Boc) (≤ 5% in a compatible solvent like water, DMSO, or DMF)
-
20% aqueous solution of sodium nitrite (B80452) (NaNO₂)
-
20% aqueous solution of nitric acid (HNO₃) or hydrochloric acid (HCl)
-
Stir plate and stir bar
-
Suitable reaction vessel (e.g., beaker or flask) large enough to accommodate the reaction volume with sufficient headspace
-
pH paper or pH meter
-
Appropriately labeled hazardous waste container (non-metallic)
Procedure:
-
Preparation: This entire procedure must be performed in a certified chemical fume hood. Ensure all necessary PPE is worn.
-
Reaction Setup: Place the dilute azide waste solution in the reaction vessel with a stir bar and begin gentle stirring.
-
Acidification: Slowly add the 20% nitric acid or hydrochloric acid solution to the stirring waste solution until the pH is approximately 3. This step protonates the azide to form hydrazoic acid in situ.
-
Decomposition of Azide: While vigorously stirring, slowly add the 20% sodium nitrite solution. The nitrite reacts with the hydrazoic acid to produce nitrogen gas, nitric oxide, and water. A common sign of reaction is the evolution of gas. Caution: Add the sodium nitrite solution dropwise to control the rate of gas evolution and prevent foaming over.
-
Reaction Completion: Continue stirring the reaction mixture for at least one hour after the addition of sodium nitrite is complete to ensure full decomposition of the azide.
-
Verification of Deactivation (Optional but Recommended): A qualitative test for the presence of residual azides can be performed. Take a small aliquot of the reaction mixture and add a few drops of a dilute ferric chloride solution. A red color indicates the presence of remaining azide, in which case more sodium nitrite should be added and the reaction allowed to proceed longer.
-
Neutralization: Once the deactivation is complete, neutralize the solution by slowly adding a base, such as a dilute sodium hydroxide (B78521) (NaOH) solution, until the pH is between 6 and 9[1][6].
-
Final Disposal: Transfer the neutralized, deactivated solution to a properly labeled hazardous waste container. The label should include "Deactivated Azide Waste" and list all chemical constituents. This waste must be disposed of through your institution's Environmental Health & Safety (EHS) office[1][5].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of N-(Azido-PEG3)-N-bis(PEG3-Boc).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
